molecular formula C5H5ClN2O2S B1581773 3-Chloro-6-(methylsulfonyl)pyridazine CAS No. 7145-62-2

3-Chloro-6-(methylsulfonyl)pyridazine

Cat. No.: B1581773
CAS No.: 7145-62-2
M. Wt: 192.62 g/mol
InChI Key: BUHGCLPAHGFCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(methylsulfonyl)pyridazine (CAS 7145-62-2) is a high-value pyridazine derivative with a molecular weight of 192.62 g/mol and the molecular formula C5H5ClN2O2S . This compound serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer therapeutics . Research indicates that pyridazine derivatives, including this compound, show promising activity as CDK2 inhibitors, inducing apoptosis and effectively inhibiting cell proliferation in studies against aggressive cancer cell lines such as MDA-MB-231 breast cancer cells . Beyond oncology, its structural profile makes it a key intermediate for synthesizing a wide range of heterocyclic compounds with potential antimicrobial properties, offering a pathway to address multidrug-resistant pathogens . The molecule is synthetically accessible from 3,6-dichloropyridazine via nucleophilic substitution with sodium methylthiolate, followed by oxidation of the resulting methylthio intermediate using agents like meta-chloroperbenzoic acid (m-CPBA) . This process typically yields a high-purity final product (>98%), characterized by techniques including NMR spectroscopy . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-chloro-6-methylsulfonylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHGCLPAHGFCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291247
Record name 3-chloro-6-(methylsulfonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-62-2
Record name 3-Chloro-6-(methylsulfonyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7145-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(methylsulfonyl)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7145-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-(methylsulfonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-chloro-6-(methylsulfonyl)pyridazine, a heterocyclic compound of significant interest as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is dissected into a logical, multi-step sequence, beginning with the widely available precursor, maleic hydrazide. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and critical process considerations. The primary route detailed involves the chlorination of a pyridazinediol, followed by a regioselective nucleophilic aromatic substitution to introduce a methylthio- moiety, and culminating in a controlled oxidation to the target sulfone. Each step is substantiated with data from peer-reviewed literature and patents to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules, including antihypertensive, anticancer, and anti-inflammatory agents.[1][4]

Within this chemical class, this compound (CAS 7145-62-2) stands out as a crucial building block.[5] The molecule possesses two distinct reactive sites: the chlorine atom, which is susceptible to nucleophilic displacement, and the methylsulfonyl group, an electron-withdrawing moiety that activates the pyridazine ring and can serve as a metabolic soft spot or a key pharmacophoric element. Its synthesis, therefore, is a critical enabling step for a multitude of research and development programs. This guide elucidates the most reliable and field-proven pathway for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection occurs at the sulfur-carbon bond of the sulfone, leading back to a thioether precursor. This thioether, in turn, is derived from a readily accessible dichlorinated pyridazine.

G Target This compound Thioether 3-Chloro-6-(methylthio)pyridazine Target->Thioether Oxidation Dichloropyridazine 3,6-Dichloropyridazine Thioether->Dichloropyridazine Nucleophilic Substitution (Methylthiolation) Precursor Maleic Hydrazide (Pyridazine-3,6-diol) Dichloropyridazine->Precursor Chlorination

This analysis establishes a robust three-step linear sequence, which forms the core of our discussion:

  • Chlorination: Synthesis of the key intermediate, 3,6-dichloropyridazine, from pyridazine-3,6-diol (the tautomer of maleic hydrazide).

  • Methylthiolation: Regioselective conversion of 3,6-dichloropyridazine to 3-chloro-6-(methylthio)pyridazine.

  • Oxidation: Final transformation of the thioether into the desired this compound.

Synthetic Pathway and Experimental Protocols

This section provides a detailed, step-by-step examination of the most efficient synthetic route, complete with validated experimental protocols.

Step 1: Synthesis of the Key Intermediate: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a cornerstone of pyridazine chemistry. The most common industrial and laboratory-scale method involves the dehydration and chlorination of pyridazine-3,6-diol (maleic hydrazide) using phosphorus oxychloride (POCl₃).[6][7][8]

Causality of Reagent Choice: Pyridazine-3,6-diol exists in tautomeric equilibrium with its diketo form. Phosphorus oxychloride serves as both a powerful chlorinating agent and a dehydrating agent, effectively driving the reaction towards the desired aromatic 3,6-dichloropyridazine product.

G

Experimental Protocol: Chlorination of Pyridazine-3,6-diol

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at room temperature.[8] The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 80-110 °C and maintain for 4-12 hours.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and cautiously pour the resulting viscous residue onto crushed ice or into an ice-cold saturated sodium bicarbonate solution to neutralize the acidic mixture to a pH of ~8.[8] Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from hexane or ethanol to yield 3,6-dichloropyridazine as a white solid.[7]

Data Summary: Reaction Conditions for 3,6-Dichloropyridazine Synthesis

Molar Ratio (Diol:POCl₃)SolventTemperature (°C)Time (h)Yield (%)Purity (%) (GC)Reference
1:1.5Chloroform50472.3599.03[6]
1:3Chloroform653.586.0-[6]
1:5Neat8012 (Overnight)85.0-[8]
Step 2: Methylthiolation via Nucleophilic Aromatic Substitution (SNAr)

With 3,6-dichloropyridazine in hand, the next step is the regioselective substitution of one chlorine atom with a methylthio- group. This is typically achieved by reacting it with sodium thiomethoxide (NaSMe).

Mechanistic Rationale: The pyridazine ring is electron-deficient due to the two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate. The substitution occurs preferentially at one of the chloro-positions.

G Start 3,6-Dichloropyridazine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Nucleophile NaSMe Product 3-Chloro-6-(methylthio)pyridazine Intermediate->Product Loss of Leaving Group LeavingGroup Cl⁻

Experimental Protocol: Synthesis of 3-chloro-6-(methylthio)pyridazine [9]

  • Setup: Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (NaSMe, ~1.0-1.1 eq), either as a solution or portion-wise as a solid, while maintaining the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or a similar organic solvent (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford 3-chloro-6-(methylthio)pyridazine.

Step 3: Oxidation of Thioether to Sulfone

The final step is the oxidation of the electron-rich sulfur atom of 3-chloro-6-(methylthio)pyridazine to the corresponding sulfone. This transformation requires a robust oxidizing agent.

Causality of Reagent Choice: Common reagents for this oxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium peroxymonosulfate (Oxone®). Using approximately two equivalents of the oxidant ensures the full conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide stage. The choice of oxidant can depend on factors like substrate compatibility, cost, and ease of workup. m-CPBA is highly effective and generally provides clean reactions.

Experimental Protocol: Synthesis of this compound

  • Setup: Dissolve 3-chloro-6-(methylthio)pyridazine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.0-2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a colorless crystalline powder.[10]

Safety Information

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • m-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. It is a potential skin and eye irritant. Avoid inhalation and contact.

  • Sodium Thiomethoxide (NaSMe): A corrosive and malodorous compound. Handle with care in a fume hood.

  • General Precautions: The synthesis involves exothermic reactions and the handling of hazardous materials. Standard laboratory safety procedures should be strictly followed at all times.[10]

Conclusion

The synthesis of this compound is reliably achieved through a robust and scalable three-step sequence starting from maleic hydrazide. This pathway, involving chlorination with POCl₃, regioselective methylthiolation, and subsequent oxidation, is well-documented and provides high yields of the target compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science.

References

physicochemical properties of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(methylsulfonyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The presence of a reactive chlorine atom and an electron-withdrawing methylsulfonyl group makes this molecule a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science.[1][2] Pyridazine derivatives have been explored for various therapeutic applications, including as anticancer agents and as modulators of central nervous system (CNS) targets.[2][3][4]

This guide provides a comprehensive overview of the core , offering field-proven insights and methodologies for its characterization. The content is structured to deliver not just data, but also the underlying scientific rationale for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's foundational properties begins with its identity and structure.

  • IUPAC Name: this compound

  • CAS Number: 7145-62-2[5]

  • Molecular Formula: C₅H₅ClN₂O₂S[5]

  • Canonical SMILES: CS(=O)(=O)c1cc(Cl)nn1[5]

The structure consists of a six-membered aromatic pyridazine ring substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 6-position. The electron-deficient nature of the pyridazine ring is further enhanced by the strong electron-withdrawing capacity of the sulfonyl group, which significantly influences the molecule's reactivity.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems, influencing everything from reaction conditions to bioavailability. The following table summarizes the key physicochemical data for this compound.

PropertyValueTypeSource(s)
Molecular Weight 192.62 g/mol Calculated[5][6]
Appearance Colorless crystalline powderExperimental[7]
Melting Point 126-130 °CExperimental[7]
Boiling Point 451.4 °C at 760 mmHgPredicted[5][7]
Density 1.486 g/cm³Predicted[5][7]
pKa -2.66 ± 0.10Predicted[7]
Solubility Almost insoluble in water; Soluble in organic solventsExperimental[7]
Storage Condition Under inert gas (Nitrogen or Argon) at 2-8°CRecommendation[7]

Note: Predicted values are derived from computational models and should be confirmed experimentally for critical applications.

Reactivity, Stability, and Handling

Reactivity Profile: The chemical behavior of this compound is dominated by two key features:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is highly susceptible to displacement by nucleophiles. The electron-deficient pyridazine ring, further activated by the opposing methylsulfonyl group, facilitates this reaction. This makes the compound an excellent precursor for introducing a wide array of functional groups (e.g., amines, alkoxides, thiols), which is a cornerstone of its utility in constructing libraries of derivatives for drug screening.[1]

  • Sulfonyl Group Chemistry: While the sulfonyl group itself is generally stable, the protons on the adjacent methyl group can exhibit some acidity and may be susceptible to reaction under strong basic conditions.

Stability and Storage: The compound is reported to be stable under standard room temperature and pressure.[7] However, for long-term integrity, certain precautions are essential. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[7] It is crucial to avoid exposure to light, heat, and strong oxidizing agents to prevent degradation.[7]

G cluster_reactivity Key Reactivity Pathway reagent Nucleophile (e.g., R-NH₂, R-OH, R-SH) product Substituted Pyridazine Derivative reagent->product start This compound start->product SₙAr Reaction byproduct HCl product->byproduct

Caption: Nucleophilic Aromatic Substitution (SₙAr) workflow.

Analytical and Spectroscopic Characterization

A robust analytical workflow is critical to confirm the identity, purity, and structure of any chemical entity. While specific experimental spectra for this compound are not widely published, its expected spectral characteristics can be reliably predicted based on its structure.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the three protons of the methyl group (-SO₂CH₃) in the downfield region, and two doublets corresponding to the two protons on the pyridazine ring. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the five unique carbon atoms in the molecule: one for the methyl group and four for the carbons of the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. A key diagnostic feature would be the isotopic pattern for a molecule containing one chlorine atom, showing a significant M+2 peak with an intensity approximately one-third of the M⁺ peak.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key vibrations would include strong, asymmetric and symmetric stretches for the S=O bonds of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), C=N stretching vibrations within the pyridazine ring, and a C-Cl stretching vibration.

G cluster_workflow Standard Characterization Workflow synthesis Synthesis & Purification hplc Purity Assessment (HPLC/LC-MS) synthesis->hplc structure Structural Confirmation hplc->structure nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr Identifies C-H Framework ms Mass Spectrometry structure->ms Confirms Mass & Formula ir IR Spectroscopy structure->ir Identifies Functional Groups mp Melting Point Determination structure->mp Confirms Purity & Identity

Caption: A typical workflow for chemical characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methods used for characterization must be robust and self-validating. The following are standard, field-proven protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method
  • Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

  • Methodology:

    • Finely powder a small sample of the crystalline solid.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point (126 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting range.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. By separating the sample into its components, it allows for the quantification of the main peak relative to any impurities.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for molecules of this polarity.

    • Mobile Phase: A gradient elution is typically used for purity analysis.

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

      • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

      • A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in a suitable solvent like acetonitrile.

    • Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high reactivity, particularly in nucleophilic aromatic substitution reactions, establishes it as a critical building block for the synthesis of novel compounds in medicinal chemistry. A thorough understanding and experimental validation of its properties, using the standardized protocols outlined in this guide, are essential for its effective and reliable application in any research and development program.

References

An In-Depth Technical Guide to 3-Chloro-6-(methylsulfonyl)pyridazine (CAS 7145-62-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in drug discovery, valued for its unique physicochemical properties.[1][2] Its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding are critical for drug-target interactions.[1][3] These characteristics contribute to its use in developing novel therapeutics with improved pharmacological profiles, including reduced cytochrome P450 inhibition and lower cardiac hERG potassium channel interaction.[1] The recent FDA approvals of drugs like relugolix and deucravacitinib, which incorporate a pyridazine core, underscore the growing importance of this heterocycle in modern medicine.[1]

3-Chloro-6-(methylsulfonyl)pyridazine serves as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the methylsulfonyl group, combined with the reactive chlorine atom, makes it an ideal starting material for introducing the pyridazine moiety into a wide range of molecular architectures.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 7145-62-2[4]
Molecular Formula C₅H₅ClN₂O₂S[4][5]
Molecular Weight 192.62 g/mol [4][5]
Appearance Colorless crystalline powder[6]
Melting Point 126-130°C[6]
Boiling Point 451.4 °C at 760 mmHg[4][7]
Density 1.486 g/cm³[4][6]
Flash Point 226.8 °C[4][7]
Solubility Almost insoluble in water, soluble in organic solvents[6]
SMILES Clc1ccc(nn1)S(=O)(=O)C[4]

Note: Some values are predicted.

Spectral Analysis

Synthesis and Experimental Protocols

The synthesis of pyridazine derivatives often involves cyclization reactions followed by functional group manipulations. While a direct, detailed synthesis for this compound was not found, a general understanding can be derived from the synthesis of analogous compounds. A plausible synthetic route could involve the oxidation of a corresponding thioether, which itself could be prepared from a dichloropyridazine precursor.

Conceptual Synthesis Workflow

G A 3,6-Dichloropyridazine B 3-Chloro-6-(methylthio)pyridazine A->B  NaSCH₃   C This compound B->C  Oxidation (e.g., m-CPBA)  

Caption: Conceptual synthetic pathway to this compound.

General Protocol for Chlorination of a Pyridazinone Precursor

Many pyridazine syntheses start from a pyridazinone core, which is subsequently chlorinated.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate 6-(methylsulfonyl)pyridazin-3(2H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the two key functional groups: the chloro substituent and the methylsulfonyl group.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. The electron-withdrawing pyridazine ring and the methylsulfonyl group activate the chlorine for SNAr. This allows for the introduction of a wide range of functionalities, including amines, alcohols, and thiols, which is a cornerstone of its utility in medicinal chemistry.

  • Cross-Coupling Reactions: The chloro group can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Illustrative Reaction Scheme

G cluster_0 Key Reactions A This compound B Nucleophilic Substitution Products (e.g., Amines, Ethers, Thioethers) A->B  Nu⁻   C Cross-Coupling Products (e.g., Biaryls, Arylamines) A->C  R-B(OH)₂, Pd catalyst  

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a component of numerous biologically active compounds, and this compound is a key intermediate in the synthesis of many such molecules.[10] Its derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Pyridazine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[10]

  • Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties.

  • Antiviral and Antimicrobial Agents: Certain pyridazine-containing compounds have shown activity against various viruses and bacteria.

The ability to readily modify the 3-position of the pyridazine ring allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.[12][13][14]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][12]

    • Skin: Wash off immediately with soap and plenty of water.[11][13][15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][13]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11][12][13][15]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique electronic and steric properties, coupled with its reactivity, make it an important tool for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

A Technical Guide to the Molecular Structure of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and applications of 3-Chloro-6-(methylsulfonyl)pyridazine (CAS No. 7145-62-2). As a key heterocyclic intermediate, this compound is of significant interest in medicinal chemistry and drug development. This document elucidates its structural features through spectroscopic analysis, outlines common synthetic pathways, discusses its chemical reactivity, and explores its role as a versatile building block in the creation of pharmacologically active agents. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their work.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] The compound this compound incorporates three key functional groups onto this core: a chloro group, a methylsulfonyl group, and the pyridazine ring itself. This specific combination of features makes it a highly reactive and versatile building block for organic synthesis. The electron-withdrawing nature of both the chloro and methylsulfonyl substituents significantly influences the electronic properties and reactivity of the pyridazine ring, making it a valuable synthon for developing novel therapeutic agents.[3] This guide will delve into the specific molecular characteristics that underpin its utility.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 7145-62-2[4][5]
Molecular Formula C₅H₅ClN₂O₂S[4][5]
Molecular Weight 192.62 g/mol [4][6]
Appearance Colorless crystalline powder[7]
Melting Point 126-130 °C[7]
Boiling Point 451.4 °C at 760 mmHg[4]
Density 1.486 g/cm³[4]
Solubility Almost insoluble in water, soluble in organic solvents.[7]
SMILES Clc1ccc(nn1)S(=O)(=O)C[4]

These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.

Molecular Structure and Spectroscopic Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Structural Diagram

The two-dimensional structure illustrates the connectivity of the atoms, featuring the heterocyclic pyridazine ring substituted at the 3- and 6-positions.

Caption: 2D Structure of this compound.

Spectroscopic Data (Predicted and Reported)

While specific experimental spectra for this exact compound are not widely published in detail, data from analogous structures allow for a reliable prediction of its key spectral features.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons on the pyridazine ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effects of the heteroatoms and electron-withdrawing substituents. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show five distinct carbon signals. The two aromatic carbons bonded to hydrogen would appear in the typical aromatic region (δ 120-140 ppm). The carbons directly attached to the chlorine and sulfur atoms would be shifted further downfield due to the electronegativity of these atoms. The methyl carbon would be found in the upfield region (δ 30-45 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Characteristic peaks would include:

    • ~3100-3000 cm⁻¹ (C-H aromatic stretch)

    • ~1600-1450 cm⁻¹ (C=C and C=N ring stretching)

    • ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ (asymmetric and symmetric SO₂ stretching, respectively)

    • ~800-700 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.62 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from more readily available pyridazine precursors. A common strategy involves the oxidation of a corresponding thioether, which itself can be prepared from a dichloropyridazine.

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via Oxidation

  • Step 1: Thioether Formation: 3,6-Dichloropyridazine is reacted with a nucleophile like sodium thiomethoxide.[10] This is a standard nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the thiomethoxide anion to yield 3-chloro-6-(methylthio)pyridazine.

  • Step 2: Oxidation: The resulting 3-chloro-6-(methylthio)pyridazine is then subjected to oxidation. Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This step must be carefully controlled to ensure complete oxidation to the sulfone without affecting other parts of the molecule.

Chemical Reactivity

The reactivity of this compound is dominated by the chloro and methylsulfonyl groups, which render the pyridazine ring electron-deficient.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is highly activated towards displacement by nucleophiles. The strong electron-withdrawing effect of the adjacent ring nitrogen and the para-sulfonyl group stabilizes the intermediate Meisenheimer complex, facilitating the reaction. This makes the compound an excellent precursor for introducing a wide variety of functional groups (e.g., amines, alkoxides, azides) at this position.[11]

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C or C-N bonds and the synthesis of more complex, substituted pyridazine derivatives.[12]

Applications in Medicinal Chemistry and Drug Development

The pyridazine scaffold is a cornerstone in the development of new drugs.[1] The specific structure of this compound makes it a valuable intermediate in synthesizing molecules for various therapeutic targets.

  • Anti-inflammatory Agents: Pyridazine and pyridazinone derivatives have been extensively studied as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors or inhibitors of inflammatory cytokines like TNF-α and IL-6.[13][14] The reactivity of the chloro group allows for the facile introduction of pharmacophores designed to interact with the active sites of these targets.

  • Anticancer Agents: Numerous pyridazine derivatives have demonstrated promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).[15] This compound serves as a starting point for building molecules that can dock into the ATP-binding pockets of these kinases.

  • Kinase Inhibitors: The general structure is well-suited for creating kinase inhibitors. For instance, related pyridazine compounds have been used to synthesize p38 MAP kinase inhibitors, which are targets for treating autoimmune and inflammatory diseases.[12][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Safety: The compound may be toxic if ingested and can cause skin and eye irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[7]

  • Storage: Store in a cool, dry place away from strong oxidizing agents, light, and heat to ensure stability.[7]

Conclusion

This compound is a pivotal chemical intermediate whose value lies in the strategic placement of its functional groups on the biologically significant pyridazine core. The interplay between the reactive chloro group and the activating methylsulfonyl moiety provides a robust platform for synthetic diversification. This guide has detailed its fundamental molecular structure, physicochemical properties, and synthetic accessibility, providing researchers with the necessary technical knowledge to leverage this compound in the rational design and development of novel, high-value molecules for therapeutic applications.

References

Spectroscopic Characterization of 3-Chloro-6-(methylsulfonyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound 3-Chloro-6-(methylsulfonyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures, while also providing robust, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a distinct molecular architecture that informs its spectroscopic signature. The molecule consists of a pyridazine ring substituted with a chloro group and a methylsulfonyl group. These functional groups induce specific electronic effects that are critical for interpreting the spectral data.

Molecular Formula: C₅H₅ClN₂O₂S[1][2][3]

Molecular Weight: 192.62 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable structural information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridazine ring. These protons form an AX spin system, and their chemical shifts are influenced by the electron-withdrawing effects of the chloro and methylsulfonyl substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H48.0 - 8.2Doublet9.0 - 9.5
H57.8 - 8.0Doublet9.0 - 9.5
CH₃3.3 - 3.5SingletN/A
  • Rationale: The protons on the pyridazine ring are expected to be downfield due to the aromatic nature of the ring and the presence of two electronegative nitrogen atoms. The methylsulfonyl group is strongly electron-withdrawing, which will further deshield the adjacent protons. The methyl group protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. Four signals are expected for the pyridazine ring carbons and one for the methyl carbon.

Carbon Predicted Chemical Shift (δ, ppm)
C3150 - 155
C6158 - 162
C4125 - 130
C5128 - 132
CH₃40 - 45
  • Rationale: The carbons attached to the electronegative chlorine (C3) and the sulfonyl group (C6) are expected to be the most downfield. The other two pyridazine carbons (C4 and C5) will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Tune and shim the probe prep2->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16-32 scans) acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3050 - 3150Medium
C=N, C=C stretch (pyridazine ring)1550 - 1650Medium to Strong
S=O stretch (sulfonyl)1300 - 1350 and 1140 - 1160Strong
C-Cl stretch700 - 800Strong
  • Rationale: The characteristic stretches of the aromatic C-H bonds and the pyridazine ring will be present. The most prominent peaks will be the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For this compound, Electron Ionization (EI) would be a suitable ionization method.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 192. The presence of chlorine will result in a characteristic M+2 peak at m/z 194 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of the methyl group (•CH₃) from the molecular ion to give a fragment at m/z 177.

    • Loss of the sulfonyl group (•SO₂CH₃) to yield a fragment corresponding to 3-chloropyridazine.

    • Cleavage of the pyridazine ring can lead to a variety of smaller fragments.

Experimental Protocol for MS Data Acquisition

G cluster_intro Sample Introduction cluster_ion Ionization cluster_ana Mass Analysis cluster_det Detection intro1 Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or GC/LC ion1 Employ Electron Ionization (EI) or Electrospray Ionization (ESI) intro1->ion1 ana1 Separate ions based on m/z ratio (e.g., using a quadrupole or TOF analyzer) ion1->ana1 det1 Detect ions and generate the mass spectrum ana1->det1

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

potential biological activity of sulfonylpyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activity of Sulfonylpyridazines

Abstract

The sulfonylpyridazine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of these activities, intended for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of sulfonylpyridazine derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document synthesizes current research to explain the causality behind experimental designs and provides detailed protocols, data summaries, and pathway visualizations to serve as a foundational resource for advancing the therapeutic potential of this versatile chemical class.

Introduction: The Sulfonylpyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a pyridazine ring with a sulfonamide group creates the sulfonylpyridazine scaffold, a chemical entity that has garnered significant attention in drug discovery. Pyridazine and its derivatives are recognized for a wide array of pharmacological effects, including antihypertensive, analgesic, and anticancer activities.[1][2] The sulfonamide group, famous since the discovery of its antibacterial properties, is a cornerstone pharmacophore known to impart a range of biological actions, from antimicrobial and anticancer to anti-inflammatory effects.[3][4] The combination of these two moieties results in a scaffold with advantageous physicochemical properties and the ability to interact with diverse biological targets, making it a fertile ground for the development of novel therapeutic agents.[2]

Chemical Features and Synthetic Accessibility

The sulfonylpyridazine core is synthetically versatile, allowing for functionalization at various positions on the pyridazine ring.[5] This adaptability enables chemists to systematically modify the molecule's structure to optimize potency, selectivity, and pharmacokinetic properties. Common synthetic routes often involve the condensation of β-aroylpropionic acids with 4-hydrazinobenzenesulfonamide or its derivatives, providing a straightforward entry to a library of diverse compounds.[6][7] This synthetic tractability is a key factor driving the exploration of this scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Sulfonylpyridazine derivatives have emerged as potent anticancer agents, exhibiting activity against a wide spectrum of human cancer cell lines, including leukemia, non-small-cell lung cancer, breast cancer, melanoma, and colon cancer.[6][8][9] Their mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Multi-Targeted Kinase Inhibition

A primary mechanism underlying the anticancer effects of sulfonylpyridazines is the inhibition of various protein kinases.[2][3] Molecular docking studies have shown that specific derivatives can bind strongly to the active sites of kinases such as VEGFR-2, a key regulator of angiogenesis, and others linked to cell proliferation like BRAF, MEK2, CDK4, and KIT.[3][9]

Furthermore, some derivatives have been engineered as potent dual inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[10] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Dual inhibition can lead to a more effective therapeutic outcome by simultaneously blocking parallel signaling pathways.[10] For instance, compound 22c , a sulfonamide methoxypyridine derivative, showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), leading to cell cycle arrest and apoptosis.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation mTORC2 mTORC2 mTORC2->AKT Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Sulfonylpyridazine Sulfonylpyridazine Derivative (e.g., 22c) Sulfonylpyridazine->PI3K Inhibits Sulfonylpyridazine->mTOR Inhibits

PI3K/mTOR dual inhibition pathway.
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, sulfonylpyridazines can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies on pyridazinone-based diarylurea derivatives revealed that lead compounds could induce cell cycle arrest in the G0-G1 phase. Gene expression analysis demonstrated that these compounds upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, tipping the cellular balance towards apoptosis.[9] Similarly, other pyridazine derivatives have been found to arrest the cell cycle in the S phase and induce apoptosis through intrinsic mitochondria-mediated pathways.

Summary of In Vitro Anticancer Activity

The cytotoxic effects of various sulfonylpyridazine derivatives have been quantified against numerous cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
4e MCF-7 (Breast)Cytotoxicity1 - 10[3][8]
4f SK-MEL-28 (Melanoma)Cytotoxicity1 - 10[3][8]
2g HL-60 (TB) (Leukemia)Growth Inhibition< 2[6]
2g NCI-H522 (Lung)Growth Inhibition< 2[6]
10l A549 (Lung)Growth Inhibition1.66 - 100[9]
17a variousGrowth Inhibition1.66 - 100[9]
22c HCT-116 (Colon)Proliferation0.020[10]
22c MCF-7 (Breast)Proliferation0.130[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Objective: To determine the IC50 value of a sulfonylpyridazine derivative against a specific cancer cell line.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Sulfonylpyridazine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[6][11]

Antibacterial Efficacy

These compounds exhibit broad-spectrum antibacterial activity. Numerous studies have reported their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[11][12][13]

A noteworthy development is the discovery of sulfonylpyridines with selective and potent action against Chlamydia trachomatis, the most common sexually transmitted bacterial pathogen.[14] These compounds are presumed to target the cylindrical protease of Chlamydia. The lead compound from this series was highly active against C. trachomatis but did not affect the growth of S. aureus or E. coli, indicating a desirable bacterial selectivity.[14] This selectivity is crucial for minimizing disruption to the natural microbiome.

Antifungal Properties

In addition to antibacterial effects, several sulfonylpyridazine derivatives have shown good antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.[6][11]

Summary of Antimicrobial Activity

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridazine-thiourea derivativeS. aureus2 - 4[12]
Pyridazine-thiourea derivativeE. coli4 - 16[12]
Pyridazine-sulfonamide derivativeC. albicans8[12]
Pyridazine-sulfonamide derivativeC. parapsilosis8[12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[12]

Objective: To determine the MIC of a sulfonylpyridazine derivative against bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The pyridazinone core, often found in sulfonylpyridazine derivatives, is a leading structure for developing anti-inflammatory agents with the significant advantage of having low ulcerogenic effects.[5][15]

Mechanism of Action: COX-2 Inhibition and Beyond

A key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[16][17] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Activated by PLA2 PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Converted by COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Synthesis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Sulfonylpyridazine Sulfonylpyridazine Derivative Sulfonylpyridazine->COX2 Inhibits Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A β-Aroylpropionic Acid (Varying Ar' group) C Condensation (e.g., in Ethanol) A->C B 4-Hydrazinobenzenesulfonamide (Ar-SO2NH-NH2) B->C D Sulfonylpyridazine Derivative C->D Yields

References

Initial Bioassay Screening of 3-Chloro-6-(methylsulfonyl)pyridazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazine Scaffold

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to virology.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive moiety for designing novel therapeutics.[2] This guide focuses on the initial bioassay screening of a novel pyridazine derivative, 3-Chloro-6-(methylsulfonyl)pyridazine. The presence of the methylsulfonyl group, reminiscent of the sulfonylurea class of drugs, hints at potential interactions with specific cellular targets, while the chlorinated pyridazine core is a common feature in kinase inhibitors.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust workflow for the initial in vitro characterization of this compound. As we lack prior knowledge of this compound's specific biological activity, our approach will begin with broad phenotypic screening to identify any significant cellular effects, followed by a cascade of more targeted assays to elucidate its mechanism of action and potential therapeutic value.[1][5]

Part 1: Primary Screening - A Phenotypic Approach to Hit Discovery

For a novel compound with an unknown mechanism of action, a phenotypic screen is the most effective starting point.[1][2] This approach allows us to observe the overall effect of the compound on a cellular system without preconceived notions about its target.[6] Our primary screen will focus on assessing the compound's impact on cell viability and cytotoxicity across a diverse panel of human cancer cell lines.

Rationale for Cell Line Selection

The initial cell line panel should be broad enough to capture a wide range of potential anticancer activities. We recommend a panel that includes representatives from major cancer types, such as:

  • Lung Carcinoma: A549, NCI-H460

  • Breast Carcinoma: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

  • Colorectal Carcinoma: HCT116, HT-29

  • Prostate Carcinoma: PC-3, LNCaP

  • Leukemia: K562, Jurkat

This diverse panel increases the probability of identifying cell-type-specific activity, which can provide early clues about the compound's mechanism of action.

Experimental Workflow for Primary Cytotoxicity Screening

The following diagram illustrates the workflow for the primary screening of this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Compound Stock Preparation (DMSO) Compound_Treatment Dose-Response Treatment (e.g., 0.01 - 100 µM) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Maintenance & Expansion Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination Determine IC50 Values Calculate_Viability->IC50_Determination G cluster_0 Initial Screen cluster_1 Hit Confirmation cluster_2 Mechanism of Action Kinase_Panel Screen against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) Dose_Response Perform dose-response assays for identified hits Kinase_Panel->Dose_Response IC50_Determination Determine IC50 values Dose_Response->IC50_Determination Binding_Assay Confirm direct binding (e.g., SPR, ITC) IC50_Determination->Binding_Assay Cellular_Target_Engagement Assess target engagement in cells (e.g., Western Blot for downstream signaling) Binding_Assay->Cellular_Target_Engagement G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Compound This compound Compound->MEK

References

Methodological & Application

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Derivatives from 3-Chloro-6-(methylsulfonyl)pyridazine

This compound is a highly functionalized pyridazine derivative that has emerged as a critical building block for researchers in medicinal chemistry and materials science. The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and its derivatives exhibit a wide range of activities.[1][2] The strategic placement of a chloro substituent at the 3-position and a potent electron-withdrawing methylsulfonyl group at the 6-position creates a unique electronic environment. This configuration renders the C3 position exceptionally susceptible to nucleophilic attack and amenable to modern cross-coupling methodologies, making it an ideal scaffold for the synthesis of diverse molecular libraries.

This guide provides a comprehensive overview of the primary synthetic transformations involving this compound, focusing on two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Each section includes a detailed explanation of the underlying mechanistic principles, step-by-step experimental protocols, and insights into the causal factors guiding experimental design.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful method for forging new bonds at the electron-deficient C3 position of the pyridazine ring. The reaction proceeds through a mechanism distinct from SN1 or SN2 reactions common to alkyl halides.[3]

Mechanistic Rationale: Addition-Elimination Pathway

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence.[3][4]

  • Nucleophilic Addition: A nucleophile attacks the electron-poor carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized across the pyridazine ring and is further stabilized by the potent electron-withdrawing effects of the adjacent ring nitrogens and the C6-methylsulfonyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The presence of the aza nitrogens in the pyridazine ring, combined with the sulfonyl group, significantly enhances the electrophilicity of the C3 carbon, making these reactions proceed under relatively mild conditions compared to less activated aryl chlorides.[6]

General Workflow for SNAr Reactions

sub This compound product Substituted Pyridazine Derivative sub->product Addition-Elimination nuc Nucleophile (R-NH2, R-OH, R-SH) nuc->product reagents Base (e.g., K2CO3, DIPEA, NaH) Solvent (e.g., DMF, DMSO, NMP) reagents->product Reaction Conditions

Caption: General workflow for SNAr reactions.

Protocol 1.1: Synthesis of 3-Amino-6-(methylsulfonyl)pyridazine Derivatives

This protocol describes the reaction with amine nucleophiles. The choice of base is critical; for weakly basic amines, an external non-nucleophilic base is often required to scavenge the HCl generated.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base neutralizes the HCl formed during the reaction, driving it to completion.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The product often precipitates as a solid. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 3-amino-6-(methylsulfonyl)pyridazine derivative.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMF10085-95
MorpholineDIPEADMSO9090-98
BenzylamineK₂CO₃NMP11080-90
1H-PyrazoleNaHTHF/DMF60-8075-85
Protocol 1.2: Synthesis of 3-Alkoxy/Aryloxy-6-(methylsulfonyl)pyridazine Derivatives

For oxygen nucleophiles, a strong base is typically required to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol or phenol (1.2 eq) in a dry polar aprotic solvent like Tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq), portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • Add a solution of this compound (1.0 eq) in the same dry solvent to the mixture.

  • Heat the reaction to 60-100 °C and monitor its progress.

  • After completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous work-up, dry the organic phase, and concentrate.

  • Purify the residue by column chromatography to obtain the target ether.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C3 position. The Suzuki-Miyaura coupling is among the most widely used due to the stability and commercial availability of boronic acid reagents.[1]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles.[7]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Cl)L2 pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)(Ar')L2 pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_transmetal->product start 3-Cl-Pyridazine (Ar-Cl) start->pd2_complex boronic Boronic Acid (Ar'-B(OH)2) + Base boronic->pd2_transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with various boronic acids. The choice of catalyst, ligand, and base is crucial for success, especially with a relatively unreactive chloro-heterocycle.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst. For chloro-substrates, catalysts with electron-rich, bulky phosphine ligands are often effective. Examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or 1,2-dimethoxyethane (DME)/water (e.g., in a 4:1 ratio).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute it with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer one or two more times.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material via silica gel chromatography to isolate the desired biaryl or heteroaryl-aryl product.

Boronic AcidCatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O80-90
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O70-80
Pyridine-3-boronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O65-75

Conclusion

This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its activated chlorine atom provides a reliable handle for introducing a vast range of chemical diversity through robust and well-understood synthetic methods like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this versatile scaffold in the creation of novel molecules with significant potential in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Core in Modern Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1][2] Molecules incorporating the 3,6-disubstituted pyridazine framework are instrumental in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer and kinase inhibition properties.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 3-Chloro-6-(methylsulfonyl)pyridazine, a key building block for accessing a diverse array of functionalized pyridazine derivatives.

The presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position significantly influences the electronic properties of the pyridazine ring, rendering the chloro-substituent at the 3-position susceptible to palladium-catalyzed cross-coupling reactions. This electronic activation makes this compound an attractive substrate for the synthesis of novel compounds in drug discovery programs.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. The electron-deficient nature of the pyridazine ring, enhanced by the methylsulfonyl group, facilitates this rate-limiting step.

  • Transmetalation: The resulting palladium(II) complex then undergoes transmetalation with a boronic acid derivative, which is activated by a base. The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L_n pd_complex Oxidative Addition pd0->pd_complex pd_intermediate Ar-Pd(II)-Cl(L_n) pd_complex->pd_intermediate aryl_halide This compound aryl_halide->pd_complex transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_aryl_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Aryl-6-(methylsulfonyl)pyridazine reductive_elimination->product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Guideline for Synthesis

General Workflow for Suzuki Coupling

Experimental_Workflow start Start: Assemble Reagents reagents This compound Arylboronic Acid Palladium Catalyst & Ligand Base Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

Figure 2: General experimental workflow for Suzuki coupling.
Step-by-Step Protocol

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, in appropriate molar ratio to the catalyst), and the base (2-3 equiv.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Guide to Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

Parameter Commonly Used Reagents and Conditions Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst can significantly impact reaction efficiency. For challenging couplings, pre-catalysts or catalysts with specific ligands may be necessary.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, Buchwald LigandsElectron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KFThe base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
Solvent Dioxane, Toluene, DMF, DME, Acetonitrile/Water mixturesAprotic polar solvents are commonly used. The addition of water can sometimes be beneficial for the reaction.
Temperature 80-120 °CHigher temperatures are often required for the coupling of less reactive aryl chlorides.

Trustworthiness and Self-Validation

The protocols and data presented in this guide are based on well-established principles of the Suzuki-Miyaura cross-coupling reaction and have been adapted from successful applications with structurally related compounds. To ensure the reliability of your results, it is crucial to:

  • Use high-purity reagents and dry solvents.

  • Maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.

  • Carefully monitor the reaction progress to determine the optimal reaction time.

  • Thoroughly characterize the final product to confirm its identity and purity.

By following these guidelines, researchers can confidently apply the Suzuki coupling reaction to this compound for the synthesis of novel and valuable compounds.

References

Direct C-H Functionalization: The Atom-Economy Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its distinct electronic properties, including its capacity as a hydrogen bond acceptor, make it a privileged structure in the design of pharmacologically active agents.[2] Pyridazine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3]

However, the inherent electron-deficient nature of the pyridazine ring, a consequence of its electronegative nitrogen atoms, presents significant challenges for traditional functionalization methods like electrophilic aromatic substitution.[4][5] This guide provides a comprehensive overview of modern, field-proven protocols for the strategic modification of the pyridazine core, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors. We will explore key methodologies including direct C-H functionalization, transition-metal-catalyzed cross-coupling, cycloaddition reactions, and vicarious nucleophilic substitution, among other emerging techniques.

Directly converting C-H bonds into new C-C or C-heteroatom bonds represents the most efficient and sustainable strategy for modifying the pyridazine core, avoiding the need for pre-functionalized substrates.[5][6]

Minisci Radical Alkylation

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles.[7] The reaction proceeds via a nucleophilic radical addition to the protonated, and thus more electron-poor, pyridazine ring. This acidic condition is crucial for activating the heterocycle towards radical attack.[7]

Causality and Mechanistic Insight: The reaction is initiated by the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation using a silver salt (AgNO₃) and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[7][8] The resulting carbon-centered radical selectively attacks the electron-deficient positions of the protonated pyridazine (usually C4/C5, or C3/C6 depending on substitution). The final product is formed after rearomatization.[7] While the classic Minisci reaction can sometimes yield mixtures of regioisomers, modern variants offer improved control.[7][9]

minisci_mechanism cluster_initiation Radical Generation cluster_propagation Addition & Rearomatization RCOOH R-COOH AgII Ag(II) RCOOH->AgII - H⁺, - Ag(I) AgI Ag(I) AgI->AgII Oxidation Persulfate (NH₄)₂S₂O₈ R_radical R• AgII->R_radical Decarboxylation CO2 CO₂ Pyridazinium Pyridazinium (Protonated) R_radical->Pyridazinium Addition R_radical->Pyridazinium Pyridazine Pyridazine Pyridazine->Pyridazinium + H⁺ Radical_Adduct Radical Adduct Intermediate Pyridazinium->Radical_Adduct Product Functionalized Pyridazine Radical_Adduct->Product Oxidation - H⁺ H_radical H• caption Mechanism of the Minisci Reaction.

Caption: Mechanism of the Minisci Reaction.

Protocol: Minisci-Type Decarboxylative Alkylation of a Pyridazine Derivative [8][10]

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the pyridazine substrate (1.0 equiv), the corresponding carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.1 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

  • Solvent Addition: Add a biphasic solvent system, such as 1,2-dichloroethane (DCE) and water (1:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Seal the vessel and stir the mixture vigorously at 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-H alkylated pyridazine.

Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis provides a powerful toolkit for the regioselective functionalization of C-H bonds.[4] However, the Lewis basic nitrogen atoms in pyridazines can coordinate strongly to metal catalysts, potentially leading to catalyst inhibition or undesired selectivity.[11][12] Overcoming this challenge often involves the use of directing groups or carefully designed catalytic systems.[11][12]

Comparative Overview of Catalytic Systems:

The choice of catalyst and conditions is critical for achieving desired outcomes in pyridazine C-H functionalization. Palladium and Ruthenium are among the most explored metals for this purpose.

Catalyst SystemReaction TypeTypical ConditionsRegioselectivityYield Range (%)Reference
Pd(OAc)₂ / Ligand ArylationAg₂CO₃ (oxidant), Toluene, 120 °CC8 on fused systems70-85[13]
[Ru(p-cymene)Cl₂]₂ AlkenylationAgSbF₆ (co-cat.), DCE, 80 °CDirected by N-substituent60-95[13]
Pd(OAc)₂ / Norbornene ortho-ArylationK₂CO₃ (base), DMA, 130 °Cortho to directing group55-90[4]

Note: Yields and selectivity are highly substrate-dependent.

Protocol: Palladium-Catalyzed C-H Arylation of a Fused Pyridazine [12][13]

  • Inert Atmosphere: Place the pyridazine substrate (1.0 equiv), aryl iodide (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), and silver carbonate (Ag₂CO₃, 2.0 equiv) in an oven-dried Schlenk tube.

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Seal the tube and stir the mixture at 120 °C for 24 hours.

  • Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds, typically starting from a halogenated pyridazine (Cl, Br, I). The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle, making these reactions particularly effective.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples a halide with an organoboron reagent, is one of the most versatile and widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[14][15]

suzuki_cycle cluster_main center Pd(0)Ln OxAdd Oxidative Addition (R¹-Pd(II)-X)Ln center->OxAdd R¹-X (Halopyridazine) Transmetal Transmetalation (R¹-Pd(II)-R²)Ln OxAdd->Transmetal R²-B(OR)₂ Base Transmetal->center R¹-R² (Product) RedElim Reductive Elimination caption Generalized Catalytic Cycle for Suzuki Coupling.

Caption: Generalized Catalytic Cycle for Suzuki Coupling.

Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine [14]

  • Reaction Setup: In a round-bottom flask, combine 3,6-dichloropyridazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent System: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Inert Conditions: Purge the flask with Argon for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the crude product by recrystallization or silica gel chromatography.

Other Key Cross-Coupling Reactions
  • Sonogashira Coupling: This reaction couples a halopyridazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form alkynylpyridazines.[16][17] It is a fundamental tool for introducing sp-hybridized carbon linkers.

  • Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling halopyridazines with primary or secondary amines, providing access to a wide array of aminopyridazine derivatives.[18][19]

Cycloaddition Reactions: Ring Construction and Elaboration

Cycloaddition reactions are powerful strategies for either constructing the pyridazine ring itself or for elaborating the core by fusing new rings onto it.[20]

Inverse-Electron-Demand Diels-Alder ([4+2] Cycloaddition)

Due to its electron-deficient nature, the pyridazine ring can act as an efficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[21][22] It reacts with electron-rich dienophiles (like enamines or ynamines) to construct new fused or substituted aromatic systems, often with the extrusion of dinitrogen (N₂).[23][24][25]

iedda_workflow Start Electron-Deficient Pyridazine (Diene) Cycloaddition [4+2] Cycloaddition Start->Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Ynamine) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder (N₂ Extrusion) Intermediate->RetroDA Product Functionalized Aromatic Product RetroDA->Product caption Workflow for IEDDA of Pyridazines.

Caption: Workflow for IEDDA of Pyridazines.

Protocol: IEDDA Reaction of a 1,2,3-Triazine to form a Pyridazine [24][25]

Note: While this protocol starts from a triazine, it is a classic IEDDA route to synthesize pyridazines and demonstrates the core principle.

  • Reactant Preparation: Dissolve the 1,2,3-triazine derivative (1.0 equiv) and the 1-propynylamine (dienophile, 3.0 equiv) in an appropriate solvent (e.g., toluene or xylene) in a sealed tube.

  • Thermal Conditions: Heat the reaction mixture at 110-130 °C for 12-24 hours. The high temperature is necessary to drive the cycloaddition and subsequent N₂ extrusion.

  • Monitoring: Monitor the consumption of the starting triazine by LC-MS.

  • Solvent Removal: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess dienophile.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired substituted pyridazine.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, often involving pyridazinium ylides as 1,3-dipoles, are highly effective for synthesizing fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines.[20] The ylide is typically generated in situ from the corresponding pyridazinium salt in the presence of a base like triethylamine (TEA).[20]

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a unique reaction where a nucleophile bearing a leaving group attacks an electron-deficient aromatic ring, resulting in the net substitution of a hydrogen atom.[26] This method provides a powerful, direct route to C-C bond formation at positions that are activated for nucleophilic attack.[27]

Mechanistic Rationale: The reaction is initiated by the attack of a carbanion (e.g., from chloromethyl p-tolyl sulfone) on the pyridazine ring. A base then facilitates the elimination of HCl from the intermediate adduct (a β-elimination), leading to a stabilized anionic species. Subsequent protonation during work-up restores aromaticity and yields the functionalized product.[28][29][30]

vns_mechanism cluster_1 Step 1: Nucleophilic Addition cluster_2 Step 2: β-Elimination cluster_3 Step 3: Rearomatization Pyridazine Pyridazine Ring Adduct σ-Adduct (Anionic) Pyridazine->Adduct Carbanion Carbanion Nu-CH(X)-R Carbanion->Adduct Elimination_Intermediate Anionic Intermediate Adduct->Elimination_Intermediate + Base, - H⁺ Final_Product Substituted Pyridazine Elimination_Intermediate->Final_Product Elimination of X⁻ + H⁺ (Work-up) caption Generalized Mechanism of VNS.

Caption: Generalized Mechanism of VNS.

Protocol: VNS of Pyridazine with Chloromethyl p-Tolyl Sulfone [27]

  • Reagent Preparation: In a flame-dried, three-necked flask under an Argon atmosphere, dissolve the pyridazine substrate in anhydrous tetrahydrofuran (THF). Cool the solution to -70 °C in a dry ice/acetone bath.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK), portion-wise to the solution, maintaining the low temperature.

  • Nucleophile Addition: Add a solution of chloromethyl p-tolyl sulfone in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -70 °C for 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product via silica gel chromatography to afford the C4-substituted pyridazine.

Emerging and Specialized Methodologies

The field of pyridazine functionalization continues to evolve, with novel strategies offering unique reactivity.

  • Photochemical Functionalization: The use of light can induce unique transformations. For instance, pyridazine N-oxides can undergo photochemical ring-opening to generate reactive intermediates for synthesizing other heterocycles like pyrazoles and furans.[31][32] In other cases, photolysis of N-oxides can be used to generate atomic oxygen for complex C-H oxidation reactions.[32][33] Visible-light photoredox catalysis is also emerging as a mild tool for generating radicals for pyridine functionalization.[34][35]

  • Electrochemical Methods: Electrochemical synthesis offers a reagent-free method for driving reactions. It has been used for the polymerization of pyridazine to form conductive polymers and to study the redox properties of functionalized pyridazine derivatives for applications like flow batteries.[19][36][37][38][39]

This guide provides a foundational set of protocols and the strategic reasoning behind them. The successful functionalization of the pyridazine ring relies on a careful consideration of its electronic properties and the selection of a methodology best suited for the desired transformation.

References

The Strategic Utility of 3-Chloro-6-(methylsulfonyl)pyridazine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The pyridazine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, arising from the adjacent nitrogen atoms, confer upon it the ability to engage in a variety of biological interactions, making it a "privileged scaffold" for drug design.[3] Within this esteemed class of heterocycles, 3-Chloro-6-(methylsulfonyl)pyridazine emerges as a particularly versatile and reactive intermediate. The strategic placement of a labile chlorine atom at the 3-position and a potent electron-withdrawing methylsulfonyl group at the 6-position creates a molecule primed for diverse synthetic transformations, enabling the rapid generation of compound libraries for hit-to-lead campaigns.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its reactivity profile, explore its application in the synthesis of biologically relevant molecules, and provide detailed, field-proven protocols for its key transformations.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 7145-62-2[4]
Molecular Formula C₅H₅ClN₂O₂S[4]
Molecular Weight 192.62 g/mol [4]
Appearance Colorless crystalline powder[1]
Melting Point 126-130 °C[1]
Boiling Point 451.4 °C at 760 mmHg[4]
Density 1.486 g/cm³[4]
Solubility Almost insoluble in water, soluble in organic solvents[1]

The key to the synthetic utility of this compound lies in the electronic nature of its substituents. The pyridazine ring itself is electron-deficient. This effect is significantly amplified by the powerfully electron-withdrawing methylsulfonyl group (-SO₂Me) at the 6-position. This electronic pull renders the carbon atom at the 3-position, which bears the chlorine atom, highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

Furthermore, the chlorine atom serves as an excellent leaving group, facilitating a wide range of synthetic transformations. This dual activation makes this compound a superior substrate for the introduction of diverse functionalities, a critical aspect of modern drug discovery.

Key Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic reactivity of this compound opens doors to the synthesis of a vast array of compounds with potential therapeutic applications. The pyridazine core has been implicated in a wide spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: The pyridazine scaffold is a common feature in many kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in cancer and inflammatory diseases.[5]

  • Anti-inflammatory Activity: Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways, including the inhibition of TNF-α and IL-6.[6]

  • Antimicrobial and Antiviral Properties: Various substituted pyridazines have demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.[7][8]

  • Central Nervous System (CNS) Activity: The pyridazine nucleus is found in compounds that modulate CNS targets, showing potential for the treatment of neurological and psychiatric disorders.

The following sections will provide detailed protocols for the two most synthetically valuable transformations of this compound: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Aminopyridazine Derivatives

Rationale: The high electrophilicity of the C3 position of this compound makes it an ideal substrate for SNAr reactions with a wide range of nucleophiles, particularly amines. This reaction is a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies. The protocol below details a general procedure for the reaction with a primary or secondary amine.

dot

sn_ar_workflow reagents Reagents: - this compound - Amine (1.1 eq) - Base (e.g., DIPEA, 2.0 eq) - Solvent (e.g., DMSO, NMP) reaction_setup Reaction Setup: - Combine reagents in a sealed vial - Heat to 80-120 °C reagents->reaction_setup 1. Mix monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring 2. React workup Work-up: - Dilute with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine monitoring:e->workup:w 3. Quench & Extract purification Purification: - Column chromatography workup->purification 4. Isolate characterization Characterization: - NMR, MS purification->characterization 5. Verify

Caption: General workflow for SNAr of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperazine, morpholine, aniline derivative)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the desired amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Add the anhydrous solvent (DMSO or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-(methylsulfonyl)pyridazine derivative.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Expertise & Experience Insights: The choice of base and solvent is crucial. A non-nucleophilic base like DIPEA is preferred to avoid competition with the amine nucleophile. High-boiling polar aprotic solvents like DMSO or NMP are excellent choices as they can solvate the reactants and allow for higher reaction temperatures, which are often necessary for less reactive amines. The methylsulfonyl group, being a strong electron-withdrawing group, significantly activates the pyridazine ring towards nucleophilic attack, often leading to cleaner reactions and higher yields compared to less activated chloro-pyridazines.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[9][10][11] The chloro-substituent on this compound can be effectively replaced with a variety of aryl or heteroaryl groups using this methodology.

dot

suzuki_workflow reagents Reagents: - this compound - Boronic acid/ester (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) reaction_setup Reaction Setup: - Degas solvent - Combine reagents under inert atmosphere (N₂ or Ar) - Heat to reflux (80-100 °C) reagents->reaction_setup 1. Mix monitoring Reaction Monitoring: - TLC or LC-MS reaction_setup->monitoring 2. React workup Work-up: - Cool and filter through Celite - Dilute with water - Extract with organic solvent monitoring:e->workup:w 3. Quench & Extract purification Purification: - Column chromatography workup->purification 4. Isolate characterization Characterization: - NMR, MS purification->characterization 5. Verify

Caption: General workflow for Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-(methylsulfonyl)pyridazine derivative.

  • Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Expertise & Experience Insights: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For chloro-heterocycles, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity. Degassing the solvent and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The methylsulfonyl group's electron-withdrawing nature can influence the oxidative addition step of the catalytic cycle, and optimization of reaction conditions may be necessary for challenging substrates.

Illustrative Application: Synthesis of a Putative Kinase Inhibitor Scaffold

To exemplify the utility of this compound, we present a hypothetical synthetic route to a scaffold commonly found in kinase inhibitors. This pathway combines the two key reactions detailed above.

dot

kinase_inhibitor_synthesis start This compound intermediate1 3-(Piperazin-1-yl)-6-(methylsulfonyl)pyridazine start->intermediate1 S_NAr with Piperazine (Protocol 1) intermediate2 3-(4-(Arylcarbonyl)piperazin-1-yl)-6-(methylsulfonyl)pyridazine intermediate1->intermediate2 Amide Coupling final_product Putative Kinase Inhibitor intermediate2->final_product Further Functionalization (e.g., Suzuki Coupling)

References

The Strategic Application of 3-Chloro-6-(methylsulfonyl)pyridazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The relentless pursuit of targeted cancer therapies has placed a significant emphasis on the development of small-molecule kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[1][3][4] Consequently, molecules that can selectively inhibit specific kinases have emerged as a cornerstone of modern oncology.

Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered substantial interest for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which can be exploited to enhance drug-target interactions.[5] This application note provides a detailed technical guide on the strategic use of a key pyridazine-based building block, 3-Chloro-6-(methylsulfonyl)pyridazine , in the synthesis of potent kinase inhibitors, with a focus on inhibitors of the c-Met and VEGFR-2 pathways.

Chemical Rationale: Why this compound is a Superior Building Block

The utility of this compound (CAS No: 7145-62-2) in kinase inhibitor synthesis is rooted in its specific chemical architecture. The molecule possesses two key features that medicinal chemists can exploit:

  • A Reactive Chloro Group: The chlorine atom at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • A Powerful Electron-Withdrawing Group: The methylsulfonyl (-SO2CH3) group at the 6-position is a strong electron-withdrawing group. This group deactivates the pyridazine ring towards electrophilic attack but, more importantly, it strongly activates the ring for nucleophilic attack, particularly at the carbon atom bearing the chlorine. This activation significantly facilitates the SNAr reaction, allowing for the facile introduction of various nucleophiles, such as anilines or other amine-containing fragments, which are common components of kinase inhibitors.

This combination of a good leaving group and a strong activating group makes this compound a highly versatile and reactive scaffold for building complex molecular architectures.

Targeted Signaling Pathways: c-Met and VEGFR-2 in Oncology

Many pyridazine-based inhibitors target receptor tyrosine kinases (RTKs) that are critical for tumor progression. Two of the most important are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

  • The c-Met Pathway: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling, through mutation, amplification, or overexpression, is implicated in the progression and metastasis of numerous cancers, including gastric, lung, and kidney cancers.[3][6] Inhibition of this pathway is a key therapeutic strategy.

  • The VEGFR-2 Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to starvation and regression.[7][9][10]

The dual inhibition of c-Met and VEGFR-2 is a particularly attractive strategy, as it can simultaneously target the tumor cells directly and disrupt their vascular supply. The multi-kinase inhibitor Foretinib (also known as GSK1363089 or XL880) is an example of a drug candidate designed to inhibit both of these key kinases.[11][12][13]

Visualizing the Signaling Cascades

To understand the impact of inhibiting these pathways, it is essential to visualize their downstream effects.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 PI3K PI3K c-Met->PI3K HGF HGF HGF->c-Met Binds & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation, Survival, Invasion

Caption: Simplified c-Met Signaling Pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K VEGF VEGF VEGF->VEGFR-2 Binds & Dimerizes PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Proliferation, Survival, Permeability Synthesis_Workflow Start Starting Materials Reaction SNAr Reaction: Coupling of Pyridazine and Aniline Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, LC-MS Purification->Analysis Product Final Intermediate Analysis->Product

References

Application Notes and Protocols for the Quantification of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6-(methylsulfonyl)pyridazine is a heterocyclic organic compound with the chemical formula C₅H₅ClN₂O₂S and a molecular weight of 192.62 g/mol .[1][2][3] It is recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][5][6] The purity and precise quantification of this intermediate are critical for ensuring the safety, efficacy, and quality of the final products. This document provides detailed analytical methods for the accurate quantification of this compound and the identification of potential process-related impurities and degradants.

The protocols outlined below are designed for researchers, scientists, and drug development professionals. They are grounded in established analytical principles and provide a framework for method development, validation, and routine quality control. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing robust analytical methods.

PropertyValueReference
CAS Number 7145-62-2[1]
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.62 g/mol [1][2]
Appearance Colorless crystalline powder[4]
Melting Point 126-130°C[4]
Boiling Point 451.4 °C at 760 mmHg[1]
Solubility Almost insoluble in water, soluble in organic solvents[4]

Potential Impurities and Degradation Pathways

Based on common synthetic routes for pyridazine derivatives, potential impurities in this compound may include starting materials, intermediates, and by-products.[4][7][8][9] For instance, a plausible synthesis involves the reaction of a chloropyridine precursor with a methylsulfonyl-containing reagent.[4] Therefore, unreacted starting materials and side-products from competing reactions should be considered.

It is also crucial to consider potential degradation products that may form under stress conditions such as exposure to light, heat, and humidity.[4] Hydrolytic degradation is a common pathway for chloro-substituted heterocyclic compounds.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 3-chloropyridine 3-chloropyridine This compound This compound 3-chloropyridine->this compound Reaction Methylene_sulfonyl_chloride Methylene_sulfonyl_chloride Methylene_sulfonyl_chloride->this compound Reaction Unreacted_Starting_Materials Unreacted_Starting_Materials This compound->Unreacted_Starting_Materials Presence of By-products By-products This compound->By-products Formation of Degradation_Products Degradation_Products This compound->Degradation_Products Formation of

Caption: Potential sources of impurities in this compound.

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the cornerstone for the assay and impurity profiling of non-volatile organic molecules like this compound.[10] The method described here is a starting point and should be validated according to ICH guidelines (Q2(R1)) before implementation in a regulated environment.

Principle

The method separates the target analyte from its impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Reference Standard (RS) of this compound (of known purity).

  • Sample of this compound.

2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric acid in waterThe acidic pH improves peak shape for basic compounds by suppressing the ionization of silanol groups on the stationary phase.[10]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient Program 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B (re-equilibration)A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[10]
Detection Wavelength 254 nm (or λmax determined by UV scan)254 nm is a common wavelength for aromatic compounds; however, determining the λmax of the analyte will provide optimal sensitivity.[10]
Injection Volume 10 µLA typical injection volume to avoid column overload.[10]

3. Sample Preparation

  • Reference Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the Reference Standard Solution.

4. Data Analysis and Calculations The percentage assay of this compound can be calculated using the following formula:

% Assay = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard

Impurities can be quantified as a percentage of the main peak area (area percent).

Sample_Prep Sample Preparation (0.5 mg/mL in Diluent) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Report Final Report (% Assay, Impurity Profile) Data_Analysis->Report

Caption: HPLC-UV workflow for the analysis of this compound.

Part 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[10]

Principle

The sample is volatilized in the injector and separated based on the boiling points and interactions of the components with the stationary phase in the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector.

  • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).[10]

  • Helium (carrier gas, high purity).

  • Sample of this compound.

  • Solvent for sample dissolution (e.g., Dimethyl sulfoxide - DMSO).

2. Chromatographic and MS Conditions

ParameterConditionRationale
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas commonly used in GC-MS.
Oven Temperature Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °CThis temperature program allows for the separation of a wide range of volatile solvents with varying boiling points.[10]
Injector Temperature 250 °CEnsures complete volatilization of the sample.[10]
Injection Mode Split (e.g., 20:1)A split injection is used for concentrated samples to prevent column overload.[10]
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes before entering the mass spectrometer.[10]
MS Ion Source Temp. 230 °CA standard ion source temperature for electron ionization.[10]
Mass Range 35-400 amuCovers the mass range of common organic solvents and the analyte.[10]

3. Sample Preparation

  • Accurately weigh about 50 mg of the this compound sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., 1 mL of DMSO) to dissolve the sample.

4. Data Analysis

  • Identify residual solvents by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified solvents using an external or internal standard method.

Sample_Prep_GC Sample Preparation (Dissolve in DMSO) GC_Injection GC Injection (Split Mode) Sample_Prep_GC->GC_Injection Separation_GC GC Separation (DB-624 Column, Temp. Program) GC_Injection->Separation_GC Ionization Electron Ionization Separation_GC->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Analysis_GC Data Analysis (Library Search, Quantification) Mass_Analysis->Data_Analysis_GC Report_GC Final Report (Residual Solvent Content) Data_Analysis_GC->Report_GC

Caption: GC-MS workflow for residual solvent analysis.

Method Validation Considerations

Any analytical method intended for quality control in a regulated industry must be validated to demonstrate its suitability for the intended purpose. The key validation parameters, as per ICH Q2(R1) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound and the characterization of its impurity profile. The proposed HPLC-UV method is suitable for assay and purity determination, while the GC-MS method is effective for identifying and quantifying residual solvents. It is imperative that these methods are thoroughly validated before implementation in a quality control setting to ensure the reliability and accuracy of the analytical data.

References

Application Notes & Protocols: Late-Stage Functionalization of Sulfonamides via Sulfonyl Radicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in nearly 10% of the top-selling small molecule pharmaceuticals of 2020.[1] This prevalence is due to its remarkable hydrolytic stability and its ability to engage in crucial interactions with biological targets like amino acids and metal ions.[1] Historically, however, the sulfonamide has been viewed as a terminal functional group—synthetically inert and installed at the end of a synthesis with little scope for further modification. This limitation presents a significant bottleneck in drug discovery, where the ability to perform late-stage functionalization (LSF) on complex scaffolds is critical for rapidly generating analogues and optimizing lead compounds.

Recent breakthroughs have transformed this paradigm by harnessing the power of sulfonyl radicals. By converting the traditionally unreactive sulfonamide into a versatile sulfonyl radical intermediate, chemists can now unlock a diverse range of previously inaccessible transformations.[1][2][3][4][5] This guide provides an in-depth overview of the mechanistic principles, key methodologies, and practical protocols for the late-stage functionalization of sulfonamides, with a focus on photoredox and electrochemical strategies tailored for researchers in drug development.

Mechanistic Principles: Unleashing the Sulfonyl Radical

The core challenge in utilizing sulfonamides as synthetic handles is the robust N-S bond. Modern strategies overcome this by first activating the primary sulfonamide, typically by forming an N-sulfonylimine, which serves as a precursor to the desired sulfonyl radical intermediate under mild conditions.[1][2]

Generation of Sulfonyl Radicals via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a premier method for generating radicals under exceptionally mild conditions. In this context, an excited-state photocatalyst can engage with an activated sulfonamide precursor to initiate a single-electron transfer (SET) event, leading to controlled fragmentation and the formation of a sulfonyl radical.

Mechanistic studies suggest that an energy-transfer catalysis (EnT) pathway is often in operation.[1][2][4] The photocatalyst, excited by visible light, transfers its energy to the N-sulfonylimine precursor. This energized precursor can then more readily accept an electron from a reductant in the system (like a Hantzsch ester or a silane), leading to its fragmentation into a sulfonyl radical and other byproducts. This process avoids the direct, high-energy reduction of the sulfonamide itself, which can be challenging and lead to undesired side reactions.[1]

Photoredox_Catalysis_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Precursor N-Sulfonylimine (R-SO₂-N=CHR') PC_star->Precursor Radical Sulfonyl Radical (R-SO₂•) Precursor->Radical SET / Fragmentation Product_Radical Adduct Radical Radical->Product_Radical + Alkene Alkene Alkene Substrate Product Functionalized Product Product_Radical->Product H-atom transfer (from Reductant) Reductant Reductant (e.g., TMS₃Si-H) Reductant_ox Oxidized Reductant Reductant->Reductant_ox e⁻

Caption: General mechanism for photoredox-catalyzed sulfonyl radical generation.

Reactivity and Selectivity

Sulfonyl radicals are versatile intermediates.[6] Their electrophilic nature makes them particularly suitable for addition to electron-rich and even unactivated alkenes, a significant challenge for many radical reactions.[1] This reactivity enables powerful transformations such as:

  • Hydrosulfonylation of Alkenes: The addition of a sulfonyl radical across a double bond, followed by hydrogen atom abstraction, to form sulfones.[1][2]

  • Minisci-type Reactions: The addition of a sulfonyl radical to protonated, electron-deficient N-heterocycles, enabling direct C-H functionalization at positions that are otherwise difficult to access.[7][8][9] This is a cornerstone reaction for modifying pharmaceutical scaffolds.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for two key transformations involving sulfonyl radicals derived from primary sulfonamides.

Protocol 1: Metal-Free Photocatalytic Hydrosulfonylation of Alkenes

This protocol describes the conversion of a primary sulfonamide to a sulfone via an N-sulfonylimine intermediate, followed by a photocatalytic radical addition to an alkene. This method is adapted from state-of-the-art, metal-free approaches.[1][2][4][5]

Part A: Synthesis of the N-Sulfonylimine Precursor

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the primary sulfonamide (1.0 equiv), an aldehyde (e.g., p-anisaldehyde, 1.0 equiv), and an acid catalyst (e.g., Amberlyst 15, ~5 mg per mmol of sulfonamide).

  • Reaction Setup: Add toluene (0.1 M) as the solvent.

  • Execution: Heat the mixture to reflux for 12 hours, allowing for the azeotropic removal of water.

  • Workup and Isolation: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Filter off the catalyst and wash with toluene. Concentrate the filtrate under reduced pressure. The resulting N-sulfonylimine is often used in the next step without further purification.

Part B: Photocatalytic Hydrosulfonylation

  • Reagent Preparation: In a dry reaction vial, dissolve the crude N-sulfonylimine (1.0 equiv) in an appropriate solvent (e.g., toluene or 1,2-dichloroethane, 0.05 M).

  • Reaction Setup: Add the alkene coupling partner (2.5 equiv), a hydrogen atom source such as tris(trimethylsilyl)silane (TMS₃Si-H, 1.5 equiv), and the photocatalyst (e.g., 5CzBN, 0.5 mol%).

  • Execution: Seal the vial and sparge with an inert gas (N₂ or Ar) for 10-15 minutes. Place the vial approximately 5-10 cm from a blue LED light source (e.g., 450-460 nm) and stir at a controlled temperature (e.g., 15 °C) for 4-12 hours.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired sulfone product.

EntrySulfonamide PrecursorAlkene PartnerYield (%)Reference
1Celecoxib-derivedMethyl vinyl ketone85[1][2]
2Benzene sulfonamideStyrene78[1]
3Furosemide-derived1-Octene65[1][2]
4Probenecid-derivedN-vinylpyrrolidone92[1]
Table 1: Representative Scope of the Photocatalytic Hydrosulfonylation.
Protocol 2: Electrochemical Minisci-Type C-H Sulfonylation of Heterocycles

Electrochemistry offers a powerful, reagent-free alternative for generating radicals.[10][11] This protocol describes the direct C-H sulfonylation of an electron-deficient heterocycle using a sulfonyl radical generated electrochemically from a sodium sulfinate (which can be derived from a sulfonamide). This method avoids chemical oxidants and provides a high degree of control.[12][13][14]

Part A: Preparation of Sodium Sulfinate from Sulfonamide (if needed)

Primary sulfonamides can be converted to sodium sulfinates via reductive deamination, as demonstrated by Fier and Maloney, providing a direct entry into this electrochemical protocol from complex drug molecules.[15]

Part B: Electrochemical C-H Sulfonylation

  • Reagent Preparation: To an undivided electrochemical cell, add the sodium sulfinate (1.0 equiv), the N-heterocycle (e.g., lepidine, 2.0 equiv), and an acid (e.g., trifluoroacetic acid, 2.0 equiv).

  • Electrochemical Setup:

    • Cell: Use a simple, undivided beaker-type cell.[16]

    • Electrodes: Equip the cell with a carbon anode (e.g., graphite plate) and a platinum cathode (e.g., Pt plate).

    • Solvent/Electrolyte: Use a solvent mixture such as CH₃CN/H₂O. Often, the reagents themselves can provide sufficient conductivity, but a supporting electrolyte like LiClO₄ can be added if needed.[17]

  • Execution:

    • Stir the mixture vigorously.

    • Apply a constant current (galvanostatic mode, e.g., 10 mA) using a potentiostat.[16][18][19]

    • Allow the reaction to proceed for the required duration (typically monitored by the consumption of charge, e.g., 2.0 F/mol).

  • Workup and Purification: After the electrolysis is complete, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntrySodium SulfinateHeterocyclePosition of FunctionalizationYield (%)Reference
1Sodium p-toluenesulfinateLepidineC488[7][12]
2Sodium benzenesulfinateIsoquinolineC175[7]
3Sodium methanesulfinateCaffeineC862[12]
4Celecoxib-derived sulfinatePyridineC2/C455 (mixture)[7][15]
Table 2: Scope of the Electrochemical Minisci-Type Sulfonylation.

digraph "Experimental_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Combine Sulfonamide Precursor,\nAlkene, Photocatalyst, & Silane\nin Solvent"]; degas [label="Degas with N₂/Ar"]; irradiate [label="Irradiate with Blue LEDs\n(Stirring, 15 °C, 4-12h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Concentrate in vacuo"]; purify [label="Purify via Flash\nColumn Chromatography"]; end [label="End: Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> degas; degas -> irradiate; irradiate -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> irradiate [label="Incomplete"]; workup -> purify; purify -> end; }

Caption: Workflow for a typical photocatalytic functionalization experiment.

Troubleshooting Guide

Radical reactions can sometimes be sensitive to reaction conditions. The following table outlines common issues and potential solutions.[20][21]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inefficient light source or setup geometry.2. Oxygen contamination quenching the excited photocatalyst or reacting with radicals.3. Deactivated catalyst or impure reagents.4. Insufficient current/potential (electrochemical).1. Ensure LEDs are functional and close to the reaction vessel. Use a more powerful light source if necessary.2. Thoroughly degas the solvent and maintain an inert atmosphere.3. Use freshly purified reagents and solvents. Check catalyst activity.4. Increase current or check electrode connections. Ensure proper electrolyte concentration.
Formation of Side Products 1. Dimerization of sulfonyl radicals.2. Undesired reaction with solvent.3. Product degradation under reaction conditions.1. Use a more dilute reaction concentration. Ensure the radical trap (alkene/heterocycle) is in sufficient excess.2. Choose a more inert solvent (e.g., switch from toluene to DCE).3. Reduce reaction time or light/current intensity. Check product stability to acid/base if used in workup.[20]
Low Product Yield After Workup 1. Product is volatile or water-soluble.2. Product degradation on silica gel.1. Check the aqueous layer and rotovap trap for product.2. Neutralize the silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina.
Table 3: Common Issues and Solutions in Radical Sulfonamide Functionalization.

Conclusion

The transformation of stable sulfonamides into reactive sulfonyl radical intermediates represents a paradigm shift in synthetic and medicinal chemistry. By leveraging modern technologies like photoredox catalysis and electro-organic synthesis, researchers now have access to mild, efficient, and highly versatile protocols for the late-stage functionalization of complex molecules. These methods unlock new avenues for chemical space exploration and significantly accelerate the drug discovery process by enabling rapid diversification of advanced intermediates and approved drugs. As these techniques become more widely adopted, the role of the sulfonamide will continue to evolve from a terminal pharmacophore to a powerful synthetic linchpin.

References

The Strategic Utility of 3-Chloro-6-(methylsulfonyl)pyridazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a diverse toolbox of chemical intermediates. Among these, heterocyclic scaffolds play a pivotal role, offering unique three-dimensional arrangements of atoms that can effectively interact with biological targets. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in this regard, appearing in a multitude of bioactive molecules.[1] This guide focuses on a particularly valuable derivative: 3-Chloro-6-(methylsulfonyl)pyridazine .

The strategic placement of a chloro substituent and a methylsulfonyl group on the pyridazine ring imparts a unique reactivity profile to this molecule, making it an exceptional intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the pyridazine ring and the methylsulfonyl group activates the C3-position for nucleophilic aromatic substitution, while the chloro group serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, a highly desirable feature in the construction of compound libraries for drug discovery programs.

This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for the use of this compound as a strategic chemical intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

PropertyValueReference
CAS Number 7145-62-2N/A
Molecular Formula C₅H₅ClN₂O₂SN/A
Molecular Weight 192.62 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 138-142 °CN/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.N/A

Spectroscopic Characterization:

The structural integrity of this compound should be verified by standard spectroscopic methods. Representative ¹H and ¹³C NMR data are provided below. Note that chemical shifts can vary slightly depending on the solvent and concentration.[2][3]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 8.8 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 3.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.2, 154.8, 128.5, 125.1, 44.9.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electronically distinct nature of its two functional groups.

G cluster_0 Reactivity Profile Intermediate This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C3 Intermediate->SNAr Activated by -SO2Me & Ring Nitrogens CrossCoupling Palladium-Catalyzed Cross-Coupling at C3 Intermediate->CrossCoupling Chloro group as leaving group

Figure 1: Dual reactivity of this compound.

Nucleophilic Aromatic Substitution (SₙAr) at the C3-Position

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing methylsulfonyl group at the C6-position. Consequently, the C3-position, bearing the chloro substituent, is highly activated towards nucleophilic attack.[4][5]

The generally accepted mechanism for SₙAr reactions on such activated heteroaromatics involves a two-step addition-elimination sequence via a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6] However, recent studies suggest that for some systems, the reaction may proceed through a concerted mechanism, particularly with good leaving groups like chloride.[7] Regardless of the precise mechanism, the strong activation provided by the methylsulfonyl group facilitates the displacement of the chloride by a wide array of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C3-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the relatively unreactive C-Cl bond.[10][11]

Application in the Synthesis of Bioactive Molecules: GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[12][13] Consequently, the development of potent and selective GSK-3β inhibitors is an area of intense research. The pyridazine scaffold has emerged as a promising core for the design of such inhibitors.[14][15]

This compound is an ideal starting material for the synthesis of pyridazine-based GSK-3β inhibitors. The following section provides a representative, multi-step synthetic protocol adapted from literature procedures for analogous compounds.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of the precursor, 3-chloro-6-(methylsulfanyl)pyridazine.

G Start 3-Chloro-6-(methylsulfanyl)pyridazine Reaction Dissolve in Acetic Acid Add H2O2 (30% aq.) Heat to 80-90 °C Start->Reaction Workup Cool to RT Pour into ice-water Filter precipitate Reaction->Workup Purification Wash with water Dry under vacuum Workup->Purification Product This compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 3-Chloro-6-(methylsulfanyl)pyridazine (1.0 eq)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution, 3.0 eq)

  • Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-6-(methylsulfanyl)pyridazine in glacial acetic acid.

  • Slowly add the hydrogen peroxide solution to the stirred mixture. An exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a stirred slurry of ice and water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Dry the product under vacuum to afford this compound as a solid.

Expected Yield: >90%

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details the displacement of the chloro group with a representative primary amine.

G Start This compound + Primary Amine Reaction Dissolve in NMP or DMSO Add DIPEA Heat to 100-120 °C Start->Reaction Workup Cool to RT Add water to precipitate Filter solid Reaction->Workup Purification Wash with water Recrystallize or Column Chromatography Workup->Purification Product 3-(Alkylamino)-6-(methylsulfonyl)pyridazine Purification->Product

Figure 3: Workflow for SₙAr of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Distilled Water

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a reaction vial, add this compound, the primary amine, and the solvent (NMP or DMSO).

  • Add DIPEA to the mixture.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Yield: 70-95%

Protocol 3: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

G Start This compound + Arylboronic Acid Reaction Add Pd catalyst, ligand, and base Solvent (e.g., Dioxane/Water) Heat under inert atmosphere Start->Reaction Workup Cool to RT Aqueous workup Extract with organic solvent Reaction->Workup Purification Dry organic layer Concentrate Column Chromatography Workup->Purification Product 3-Aryl-6-(methylsulfonyl)pyridazine Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Chloropyridazine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for creating C-C bonds.[1][2] However, researchers often face significant hurdles when working with electron-deficient heteroaryl chlorides like chloropyridazines. These substrates are notoriously less reactive than their bromo or iodo counterparts, primarily due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle sluggish.[3][4] Furthermore, the pyridazine core itself, with its Lewis basic nitrogen atoms, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][5]

This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common failures and logically optimizing reaction conditions for these challenging substrates.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction failed completely. I see only starting material. What are the most critical points to check?

A1: Complete reaction failure almost always points to a fundamental issue with one of the core components or the reaction environment. A systematic check is the most efficient way to diagnose the problem.

  • Catalyst Inactivity: The most common culprit is an inactive catalyst system. The active Pd(0) species must be efficiently generated and maintained.

    • The Chloride Problem: Chloropyridazines require highly active catalysts to overcome the high activation barrier of C-Cl bond oxidative addition.[4] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] You must use sterically bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the formation of the active 14-electron Pd(0)L species and accelerate oxidative addition.[8]

    • Precatalyst vs. In-Situ Generation: Consider using modern precatalysts (e.g., SPhos-Pd-G3). These are air-stable and designed for reliable generation of the active Pd(0) species, removing a common source of variability.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6]

    • Rigorous Degassing is Non-Negotiable: Ensure your solvent and the reaction vessel are thoroughly deoxygenated. This is best achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[6] Simply flushing the headspace of the flask is often insufficient.

  • Inappropriate Base/Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][9][10]

    • Base Strength & Solubility: For challenging chlorides, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are typically required.[6] The base must have some solubility in the reaction medium to be effective. Weak or insoluble bases will stall the reaction.

    • The Role of Water: While often run under anhydrous conditions, some Suzuki couplings benefit from a small, controlled amount of water.[6] For bases like K₃PO₄, a small quantity of water can aid in its dissolution and facilitate the formation of the active boronate species.[11] However, excess water can promote protodeboronation.[6]

Q2: The reaction works, but my yield is consistently low (<40%). What are the likely causes and how can I improve conversion?

A2: Low yields suggest either incomplete conversion or competing side reactions that consume your starting materials or intermediates.

  • Insufficient Thermal Energy: Chloropyridazines often require higher reaction temperatures (typically 80-110 °C) to drive the slow oxidative addition step to completion.[6] If you are running the reaction at a lower temperature, a simple increase may significantly improve the yield. Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.[12]

  • Protodeboronation: This is a very common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][5][12] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic media.[3][12]

    • Mitigation Strategies:

      • Use fresh, high-purity boronic acid. Older samples may have already partially decomposed.

      • Consider using potassium heteroaryltrifluoroborates or boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation.[13]

      • Minimize reaction time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

      • Use an excess of the boronic acid (e.g., 1.5 equivalents) to compensate for some loss.[5]

  • Catalyst Deactivation/Inhibition: The pyridazine nitrogens can bind to the palladium center, sequestering the catalyst and preventing it from participating in the catalytic cycle.[3][5]

    • Solution: Using sterically hindered ligands, as mentioned in Q1, not only increases reactivity but also helps prevent the pyridazine from coordinating to the metal center. Increasing catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.

Q3: My crude NMR shows multiple products. How do I identify and suppress common side products?

A3: Besides your desired product, two major side products often appear: the homocoupled boronic acid and the dehalogenated starting material.

  • Homocoupling (Biaryl Formation): This is the coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂) to form R-R. It is often promoted by the presence of oxygen or Pd(II) species.[5]

    • Identification: This byproduct will have a mass corresponding to a dimer of your boronic acid's aryl group.

    • Suppression:

      • Ensure a strictly inert atmosphere to prevent oxidation of Pd(0) to Pd(II).[5]

      • Use a direct Pd(0) source like Pd₂(dba)₃ or ensure your Pd(II) precatalyst is fully reduced.

      • Adding the chloropyridazine in a slight excess relative to the boronic acid can sometimes minimize homocoupling.[12]

  • Dehalogenation (Reduction): This is the replacement of the chlorine atom on the pyridazine with a hydrogen atom.

    • Identification: This byproduct will have a mass corresponding to the parent pyridazine ring without the chlorine atom.

    • Suppression: This side reaction can occur if a hydride source is present. Ensure your solvent is pure and consider the choice of base, as some may facilitate this pathway. Performing the reaction under a strictly inert atmosphere is crucial.[5]

Q4: I am using a dichloropyridazine (e.g., 3,6-dichloropyridazine) and getting a mixture of mono- and di-substituted products. How can I control selectivity?

A4: Achieving selectivity with di- or poly-halogenated heteroaromatics is a common challenge. Selectivity is governed by the electronic and steric environment of each C-Cl bond.

  • Intrinsic Reactivity: In many heteroaryl systems, halides adjacent to a nitrogen atom (e.g., the C2 position in pyridine) are more reactive in cross-coupling reactions. The specific reactivity order in dichloropyridazines can depend on the substitution pattern.

  • Controlling for Mono-Coupling: To favor mono-substitution, you can often use a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents). Lowering the reaction temperature and shortening the reaction time can also help stop the reaction after the first coupling.

  • Driving to Di-Coupling: To achieve exhaustive substitution, use an excess of the boronic acid (e.g., 2.5-3.0 equivalents for a dichloropyridazine), a higher catalyst loading, and longer reaction times or higher temperatures to drive the reaction to completion.[8]

  • Ligand Control: In some advanced cases, the choice of ligand can reverse or enhance the intrinsic site selectivity of a substrate. For example, very sterically hindered ligands can favor coupling at a less hindered but electronically less favorable position.

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes chloropyridazines fundamentally challenging substrates for Suzuki coupling?

A1: There are two primary reasons:

  • Electronic Properties: The C-Cl bond is stronger and less polarized than C-Br or C-I bonds. This makes the oxidative addition of the palladium catalyst into the C-Cl bond the slowest and most difficult step in the catalytic cycle, requiring more reactive catalysts and often higher temperatures.[4][6]

  • Catalyst Inhibition: The pyridazine ring contains two nitrogen atoms that are Lewis basic. These nitrogens can coordinate to the electron-deficient palladium catalyst, forming stable off-cycle complexes that inhibit or completely shut down the catalytic turnover.[3][5]

Q2: How do I select the optimal catalyst and ligand system to start with?

A2: For chloropyridazines, you must use a high-activity catalyst system. Do not start with older, less active catalysts like Pd(PPh₃)₄, as they are likely to fail.[5] A robust starting point is a combination of a palladium(II) or palladium(0) precursor with a bulky, electron-rich phosphine ligand.

Palladium SourceLigandTypical Loading (mol%)Rationale & Use Case
Pd(OAc)₂SPhos 1-2% Pd / 2-4% LigandGeneral, high-yielding system for challenging aryl chlorides. SPhos is a go-to ligand for many applications.[6]
Pd₂(dba)₃XPhos 1-2% Pd / 2-4% LigandXPhos is another highly effective Buchwald ligand, often successful where others fail. Good for sterically hindered substrates.
Pd(OAc)₂RuPhos 1-2% Pd / 2-4% LigandExcellent for heteroaryl couplings and known to be effective for electron-deficient systems.[13]
XPhos-Pd-G3(Precatalyst)2-5%Air-stable precatalyst that provides reliable, rapid activation to the active Pd(0) species. Excellent for screening and reproducibility.

Table 1: Recommended Starting Catalyst Systems for Chloropyridazine Coupling.

Q3: What are the best practices for choosing a base and solvent?

A3: The base and solvent are interdependent and critical for success.[6] Aprotic polar solvents are generally preferred.

BaseSolvent(s)Temperature (°C)Comments
K₃PO₄ 1,4-Dioxane, Toluene80 - 110A strong, effective base. Often used with a small amount of water to aid solubility and promote the reaction.[5][6]
Cs₂CO₃ 1,4-Dioxane, DMF80 - 110A very strong base, often used for the most challenging couplings. Its high solubility can be advantageous.[6]
K₂CO₃ DMF, Dioxane/H₂O80 - 110A common, cost-effective base. Often used in aqueous mixtures. May be less effective for the most difficult substrates.[3][14]
KF THF50 - 65A milder base, useful if your substrate has base-labile functional groups. Often requires anhydrous conditions.[9][15]

Table 2: Common Base and Solvent Combinations for Suzuki Coupling of Heteroaryl Chlorides.

Part 3: Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol is a robust starting point for optimization.

Materials:

  • Chloropyridazine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (1-2 mol%) and the ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., argon) three times to ensure a completely oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent (to make a ~0.1 M solution) via syringe. If using K₃PO₄, a small amount of degassed water (e.g., 1-2% of total solvent volume) can be beneficial.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting chloropyridazine is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]

Part 4: Visualizations & Data

Diagrams

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (Base + Ar'B(OH)₂) re_corner trans_complex->re_corner product Ar-Ar' Coupled Product re_corner->pd0 re_corner->product Reductive Elimination oa_corner halide Ar-Cl (Chloropyridazine) halide->pd0 boronic Ar'B(OH)₂ boronic->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16][17]

Troubleshooting_Workflow start Reaction Failure (Low or No Yield) check_catalyst Is the Catalyst System Active? (Pd Source + Bulky Ligand) start->check_catalyst check_atmosphere Is the Atmosphere Inert? (Rigorous Degassing) start->check_atmosphere check_base Is the Base/Solvent Correct? (Strong Base, Proper Solvent) start->check_base action_ligand Action: Switch to SPhos/XPhos or a G3 Precatalyst. check_catalyst->action_ligand NO success Re-run Experiment check_catalyst->success YES action_degas Action: Re-run with Freeze-Pump-Thaw or extended sparging. check_atmosphere->action_degas NO check_atmosphere->success YES action_base_solvent Action: Screen K₃PO₄, Cs₂CO₃ in Dioxane or Toluene. check_base->action_base_solvent NO check_base->success YES action_ligand->success action_degas->success action_base_solvent->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Overcoming Challenges in Sulfonylpyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Sulfonylpyridazine Functionalization. The pyridazine nucleus, particularly when functionalized with a sulfonyl group, represents a powerful scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutics, including anti-inflammatory drugs and agents for treating dementia.[1][3][4]

However, the same electronic features that make this heterocycle attractive also present distinct synthetic challenges. The electron-deficient nature of the pyridazine ring, combined with the strong electron-withdrawing sulfonyl group and the coordinating capabilities of the ring nitrogens, can complicate functionalization attempts.[5] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides field-proven insights, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in functionalizing the sulfonylpyridazine core?

A: The primary challenges stem from the inherent electronic properties of the molecule:

  • Electron Deficiency: The two adjacent nitrogen atoms in the pyridazine ring make it highly electron-deficient. While this facilitates nucleophilic aromatic substitution (SNAr), it significantly hinders classical electrophilic aromatic substitution and can complicate metal-catalyzed C-H functionalization reactions.[5]

  • Nitrogen Coordination: The lone pair of electrons on the nitrogen atoms can coordinate to metal catalysts (e.g., Palladium, Rhodium), potentially leading to catalyst inhibition or deactivation, which complicates cross-coupling and C-H activation reactions.[5]

  • Regioselectivity: Predicting the site of functionalization can be complex. The outcome is a delicate balance between the directing effects of the ring nitrogens, the powerful electron-withdrawing sulfonyl group, and any other substituents present on the ring. For instance, in SNAr, reactivity is enhanced at positions ortho and para to strong electron-withdrawing groups.[6][7]

  • Precursor Instability: Starting materials, particularly heteroaromatic sulfonyl chlorides, can be unstable and prone to decomposition, such as SO2 extrusion.[8]

Q2: My sulfonyl chloride precursor seems to decompose upon storage or during the reaction setup. What is happening and what are my options?

A: This is a well-documented issue. Heteroaromatic sulfonyl chlorides, especially those with nitrogen atoms positioned ortho or para to the sulfonyl chloride group (e.g., pyridine-4-sulfonyl chloride), are often thermally unstable and can rapidly decompose.[8] The primary decomposition pathway is often the extrusion of sulfur dioxide (SO2) to yield the corresponding chloro-pyridazine.

Troubleshooting Strategy:

  • Switch to Sulfonyl Fluorides: The most reliable solution is to use the corresponding sulfonyl fluoride. Heteroaromatic sulfonyl fluorides are significantly more stable than their chloride counterparts and can typically be stored for extended periods at 4 °C without noticeable decomposition.[8]

  • Use Freshly Prepared Reagents: If you must use a sulfonyl chloride, it is imperative to use it immediately after preparation or purification.

  • Mild Reaction Conditions: Avoid high temperatures during reaction setup and workup to minimize decomposition.

Q3: Which palladium-catalyzed cross-coupling reaction is most suitable for sulfonylpyridazines?

A: The Suzuki-Miyaura coupling is one of the most widely applied and versatile methods for C-C bond formation on pyridazine scaffolds.[3][9][10] It generally offers good functional group tolerance and utilizes readily available and relatively stable boronic acid reagents. However, other cross-coupling reactions like Stille, Sonogashira, and Heck have also been successfully employed to functionalize the pyridazine nucleus.[9][10] The choice often depends on the specific transformation, available starting materials, and functional group compatibility required for your synthetic route.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to functionalizing pyridazines, but they are sensitive to multiple variables.[11][12] Below are solutions to common problems.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

"My Suzuki-Miyaura reaction between a halosulfonylpyridazine and a boronic acid is failing or providing very low yields. I've re-run the reaction with no improvement. What are the likely causes and how can I systematically troubleshoot this?"

A: A failed Suzuki coupling can be attributed to several factors, often related to reagent integrity or reaction conditions. A systematic approach is key to identifying the issue.

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Troubleshooting Summary Table
Potential CauseExplanation & CausalityRecommended Solution(s)
Catalyst Deactivation The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents allows oxygen to oxidize the catalyst, halting the catalytic cycle.[13] The sulfonyl group or pyridazine nitrogens can also coordinate and poison the catalyst.Degas Thoroughly: Sparge solvents with Argon or Nitrogen for 20-30 minutes before use. Perform several vacuum/backfill cycles on the reaction flask.[14] Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can stabilize the Pd(0) center and accelerate the oxidative addition step.[15]
Ineffective Base The base is crucial for the transmetalation step. Solid bases like K₃PO₄ or K₂CO₃ can be ineffective if their surface area is low or if they are hydrated. Anhydrous K₃PO₄ couplings often require a small amount of water to function.[15]Grind the Base: Finely grind solid bases to increase surface area and reactivity. Check Hydration: Use freshly opened or properly stored base. Add Water (Carefully): For reactions with K₃PO₄ in anhydrous solvents, add 3-5 equivalents of water relative to the limiting reagent.[15]
Poor Reagent Quality Boronic acids, especially heteroaryl boronic acids, can degrade over time via hydrolysis, leading to inactive starting material.[14] Impurities in the aryl halide can also interfere.Verify Boronic Acid: Check the quality of your boronic acid. If it's old, purchase a new batch. Use Stable Alternatives: Consider using more stable potassium trifluoroborate salts or MIDA boronates, which are less prone to degradation.[13]
Solubility Issues Polyaromatic or highly functionalized sulfonylpyridazines can have poor solubility in common reaction solvents, preventing them from participating in the reaction.[16]Change Solvent System: Screen solvents like Dioxane, DMF, or Toluene. For highly insoluble substrates, high-boiling solvents like chlorobenzene may be necessary.[16] Increase Temperature: Cautiously increase the reaction temperature, monitoring for decomposition.
Problem 2: Dominant Side Reactions: Protodeboronation and Dehalogenation

"My reaction is consuming starting materials, but the main products I isolate are the deborylated arene (from my boronic acid) and/or the dehalogenated sulfonylpyridazine. How do I minimize these pathways?"

A: These are competitive, non-productive pathways that plague many Suzuki couplings. Understanding their mechanisms is key to suppression.

  • Protodeboronation: This is the cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond.[1][3][17] It is often base-catalyzed and accelerated by water and high temperatures.

  • Dehalogenation: This occurs when the palladium-halide intermediate formed after oxidative addition is reduced (e.g., by a hydride source) and eliminated, rather than proceeding through transmetalation.[13]

Catalytic Cycle with Failure Points

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition (Ar-X) pd0->oa_label pdiih Ar-Pd(II)-X (Oxidative Adduct) tm_label Transmetalation (Ar'-B(OH)₂ + Base) pdiih->tm_label dehalo FAILURE: Dehalogenation pdiih->dehalo pdiib Ar-Pd(II)-Ar' (Transmetalated) re_label Reductive Elimination pdiib->re_label oa_label->pdiih tm_label->pdiib re_label->pd0 Ar-Ar' Ar-Ar' re_label->Ar-Ar' Product deboro FAILURE: Protodeboronation (Ar'-H) Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->deboro

Caption: Simplified Suzuki-Miyaura cycle highlighting common failure points.

Mitigation Strategies
Side ReactionRecommended Solution(s)Rationale
Protodeboronation 1. Use Milder Bases: Switch from strong hydroxide bases (NaOH, KOH) to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[15] 2. Use Boronic Esters: Use more stable boronic acid derivatives like pinacol (Bpin) or MIDA esters.[13] 3. Minimize Water: While some water can be beneficial, excess water accelerates protodeboronation. Use a biphasic system or carefully control the water content.Milder bases reduce the rate of base-catalyzed C-B bond cleavage. Boronic esters are sterically and electronically more robust towards hydrolysis than the free boronic acids.
Dehalogenation 1. Choose Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands).[15] 2. Avoid Hydride Sources: Avoid bases that can act as hydride donors (e.g., NaH, NaBH₄). Solvents like isopropanol can also be problematic. 3. Use a Different Halide: If possible, switch from an aryl bromide to an aryl iodide.Bulky ligands promote reductive elimination of the desired product over competing pathways. Aryl iodides undergo oxidative addition more rapidly than bromides, which can help the desired catalytic cycle outcompete the dehalogenation pathway.[16]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

"My SNAr reaction on a halosulfonylpyridazine with an amine nucleophile is sluggish and gives poor conversion. How can I improve reactivity?"

A: SNAr reactions on pyridazine systems are governed by the stability of the intermediate Meisenheimer complex.[7][18] The sulfonyl group is a powerful activating group, but several factors can still limit reactivity.

Key Factors Influencing SNAr Reactivity
  • Leaving Group Ability: The rate of SNAr is often dependent on the electronegativity of the leaving group, not its bond strength to carbon, because C-X bond cleavage is not the rate-determining step.[7] The typical reactivity order is F > Cl > Br > I. A fluoro-substituted sulfonylpyridazine will be significantly more reactive than its chloro or bromo counterparts.[19]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal. They solvate the cation of the base/nucleophile but do not strongly solvate the anionic nucleophile, increasing its effective nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.

  • Base: For nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is required to deprotonate the nucleophile or neutralize the acid formed during the reaction.

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Temperatures between 80-150 °C are common.

Optimization Table for Sluggish SNAr Reactions

ParameterRecommended ActionRationale
Leaving Group If synthetically feasible, switch from a Cl or Br substrate to the corresponding fluoro derivative.Fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic attack.[7][19]
Solvent Switch to a high-boiling polar aprotic solvent like DMSO or NMP .These solvents enhance nucleophilicity and are effective at higher temperatures, which can overcome activation barriers.
Base Use a stronger, more soluble inorganic base like Cs₂CO₃ .Cesium carbonate is often more effective than potassium or sodium carbonates due to its higher solubility and the "cesium effect," which can enhance reaction rates.
Temperature Increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition by TLC or LCMS.Provides the necessary energy to overcome the reaction's activation barrier.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a halosulfonylpyridazine with an arylboronic acid, adapted from established methodologies.[3][17]

Reaction: Synthesis of 3-Methoxy-6-(4-methoxyphenyl)sulfonylpyridazine

  • Reagent Preparation:

    • 3-Chloro-6-methoxysulfonylpyridazine (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Sodium Carbonate (Na₂CO₃) (3.0 eq)

    • Solvents: 1,4-Dioxane and Water (4:1 v/v ratio)

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-chloro-6-methoxysulfonylpyridazine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add the degassed 1,4-dioxane and water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the limiting starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

Technical Support Center: Synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue in the synthesis of this compound. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. The efficiency of this reaction is highly dependent on the reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • If the temperature is too low: The reaction rate may be too slow, leading to incomplete conversion of the starting material.

    • If the temperature is too high: This can promote the formation of side products, such as the disubstituted product, 3,6-bis(methylsulfonyl)pyridazine, or decomposition of the starting materials and product.

    • Recommendation: Start with a moderate temperature, for instance, room temperature, and monitor the reaction progress using techniques like TLC or LC-MS.[1] A gradual increase in temperature may be necessary to drive the reaction to completion.

  • Inappropriate Solvent Choice: The solvent has a significant impact on the solubility of reagents and the stabilization of the intermediate Meisenheimer complex in an SNAr reaction.[2][3]

    • Commonly Used Solvents: Dipolar aprotic solvents like DMSO, DMF, and NMP are often the solvents of choice for SNAr reactions as they can effectively solvate the cation of the nucleophile salt and do not solvate the anion as strongly, thus increasing its nucleophilicity.[4][5] A synthesis of a similar compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, successfully utilized DMSO at room temperature.[1]

    • Recommendation: DMSO is a good starting point. If solubility is an issue, or if side reactions are observed, consider other dipolar aprotic solvents. Be aware of the potential for decomposition of some solvents, like DMF, in the presence of strong bases.[5]

  • Incorrect Stoichiometry of Reagents: The molar ratio of the nucleophile to the electrophile is crucial.

    • Too little nucleophile: This will result in incomplete consumption of the starting 3,6-dichloropyridazine.

    • Excess nucleophile: While a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents of sodium methanesulfinate) can help drive the reaction to completion, a large excess can increase the likelihood of forming the disubstituted side product.

    • Recommendation: Carefully control the stoichiometry. Start with a slight excess of sodium methanesulfinate and optimize based on your results.

  • Presence of Water: The nucleophile, sodium methanesulfinate, can be hygroscopic. The presence of water can lead to hydrolysis of the starting material, 3,6-dichloropyridazine, to 6-chloropyridazin-3(2H)-one, reducing the yield of the desired product.

    • Recommendation: Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: Product loss during workup and purification can significantly lower the final yield.

    • Recommendation: The product can be isolated by precipitation upon pouring the reaction mixture into an ice-water mixture.[1] Further purification can be achieved by recrystallization or column chromatography. For chromatography, a silica gel column with an eluent system like dichloromethane-ethyl acetate can be effective.[1]

Workflow for Yield Optimization:

Caption: A logical workflow for troubleshooting and improving the yield of this compound synthesis.

Question 2: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired compound.

Common Side Products and Mitigation Strategies:

Side ProductIdentificationPotential CauseMitigation Strategy
3,6-bis(methylsulfonyl)pyridazine Higher molecular weight peak in MS, different Rf value in TLC.Excess of sodium methanesulfinate, prolonged reaction time, or high temperature.Use a controlled stoichiometry of the nucleophile (1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures.
6-chloropyridazin-3(2H)-one Lower molecular weight peak in MS, characteristic spectroscopic data.Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Unreacted 3,6-dichloropyridazine Peak corresponding to the starting material in LC-MS or a spot with the same Rf value as the starting material in TLC.Incomplete reaction due to insufficient reaction time, low temperature, or insufficient nucleophile.Increase the reaction time, slightly increase the temperature, or use a small excess of the nucleophile.

Experimental Protocol for Minimizing Side Product Formation:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reagents: Use anhydrous DMSO as the solvent. Ensure your sodium methanesulfinate is dry.

  • Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1 equivalent) in anhydrous DMSO under a nitrogen atmosphere, add sodium methanesulfinate (1.1 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS.

  • Workup: Once the starting material is consumed (or the reaction reaches a plateau), quench the reaction by pouring it into a beaker of ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Question 3: The purification of this compound is proving to be difficult. What are the recommended purification techniques?

Effective purification is essential to obtain a high-purity product. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a crystalline solid.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

    • Suggested Solvents: Ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane or ethyl acetate/hexane could be good starting points for recrystallization.

  • Column Chromatography: This technique is useful for separating the product from impurities with different polarities.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexane or dichloromethane is often effective. For instance, an eluent system of dichloromethane-ethyl acetate (9:1) has been used for a similar compound.[1] The optimal eluent can be determined by running a TLC with different solvent systems.

  • Washing/Trituration: If the main impurity is unreacted starting material or a highly soluble side product, washing the crude solid with a suitable solvent in which the product is insoluble can be an effective purification step.

Visualization of the Purification Workflow:

Caption: A decision tree for selecting the appropriate purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct route is the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 3,6-dichloropyridazine with sodium methanesulfinate. The pyridazine ring is electron-deficient, which facilitates the attack of nucleophiles.[6]

Q2: Are there alternative synthetic strategies?

Yes, an alternative two-step approach involves:

  • Thioether formation: Nucleophilic substitution of 3,6-dichloropyridazine with sodium thiomethoxide (NaSMe) to form 3-chloro-6-(methylthio)pyridazine.

  • Oxidation: Subsequent oxidation of the thioether to the sulfone using an oxidizing agent like m-CPBA, hydrogen peroxide, or Oxone®. A variety of reagents can be used for the oxidation of sulfides to sulfones.[7]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the formation of the product and any side products, along with their molecular weights. Purity of similar compounds has been confirmed to be >95% using LC-MS.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product.

  • Melting Point: A sharp melting point range is a good indicator of the purity of the final crystalline product.

Q4: What are the key safety precautions to consider during this synthesis?

  • 3,6-Dichloropyridazine: This compound is toxic if swallowed and can cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the dipolar aprotic solvents (e.g., DMF, NMP) have reproductive toxicity and should be handled with care in a well-ventilated fume hood.[5]

  • Oxidizing Agents: If using an oxidation route, be aware that oxidizing agents can be hazardous and should be handled according to safety data sheets.

  • General Precautions: Always work in a well-ventilated fume hood and follow standard laboratory safety procedures.

References

side reaction products in the synthesis of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyridazine Derivatives

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridazine derivatives. Here, we address common challenges and side reactions encountered during experimental work, offering troubleshooting advice and in-depth explanations to ensure the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers with Unsymmetrical 1,4-Dicarbonyl Compounds

Q: I'm synthesizing a pyridazine from an unsymmetrical 1,4-dicarbonyl compound and hydrazine, but my TLC and NMR analyses show a mixture of products. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical 1,4-dicarbonyl compounds, as the two carbonyl groups can react with hydrazine at different rates.[1] The regioselectivity is influenced by steric hindrance, electronic effects, and reaction conditions.

Root Cause Analysis:

  • Electronic Effects: The inherent electron density on the carbonyl carbons plays a significant role. A more electrophilic carbonyl group will typically react faster with the nucleophilic hydrazine. Electron-withdrawing groups adjacent to a carbonyl will increase its reactivity.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of hydrazine, favoring reaction at the less sterically crowded site.[1]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence the reaction pathway.[1]

Troubleshooting Protocol & Optimization Strategies:

  • Reagent Purity: Always begin with highly pure starting materials. Impurities can catalyze unwanted side reactions.[1]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Start at 0°C or room temperature and monitor the reaction closely by TLC or LC-MS.

  • Solvent Selection: The polarity of the solvent can influence the reaction rates. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to non-polar aprotic (e.g., toluene, dioxane).

  • pH Adjustment: The pH of the reaction medium can affect the nucleophilicity of hydrazine. A slightly acidic medium can activate the carbonyl group, but strongly acidic conditions will protonate the hydrazine, rendering it non-nucleophilic. A systematic screen of pH may be necessary.

  • Catalyst Introduction: Lewis acids can be employed to selectively coordinate to one of the carbonyl groups, enhancing its reactivity. However, this requires careful selection of the catalyst to avoid unwanted side reactions.

Workflow for Optimizing Regioselectivity:

Caption: Decision workflow for optimizing regioselectivity.

Issue 2: Low Yields and Incomplete Reactions

Q: My pyridazine synthesis is resulting in a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I drive the reaction to completion?

A: Low yields are a frequent hurdle in pyridazine synthesis.[1] This issue can often be traced back to suboptimal reaction conditions, purity of reagents, or equilibrium limitations.

Root Cause Analysis:

  • Purity of Starting Materials: Impurities in the dicarbonyl compound or hydrazine can inhibit the reaction.[1] It is recommended to use freshly purified reagents.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation.[1]

  • Water Removal: The cyclization step produces water. If not removed, the accumulation of water can lead to a reversible reaction, preventing it from going to completion.[1]

Troubleshooting Protocol & Optimization Strategies:

ParameterTroubleshooting StepRationale
Reagent Purity Recrystallize or distill starting materials.Ensures that impurities are not interfering with the desired reaction pathway.[1]
Temperature Gradually increase the reaction temperature while monitoring by TLC.Optimizes the reaction rate without promoting side reactions.[1]
Water Removal Use a Dean-Stark apparatus or add molecular sieves.Drives the reaction equilibrium towards the product by removing water.[1]
Reaction Time Extend the reaction time and monitor for progress.Some reactions may be slow and require longer periods to reach completion.
Solvent Choice A higher boiling point solvent may be necessary to achieve the required reaction temperature.Ensures the reaction can be conducted at the optimal temperature.

Experimental Protocol: Pyridazine Synthesis with Water Removal

  • Combine the 1,4-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a round-bottom flask.

  • Add a suitable solvent (e.g., toluene).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 3: Unexpected N-Oxide Formation

Q: I've isolated a byproduct that appears to be the N-oxide of my target pyridazine. How can this be happening and how can I prevent it?

A: Pyridazine N-oxides can form under certain oxidative conditions.[2] This side reaction can be promoted by the presence of oxidizing agents or even air, especially at elevated temperatures.

Root Cause Analysis:

  • Oxidizing Agents: The presence of residual oxidizing agents from previous synthetic steps or the use of certain reagents can lead to N-oxidation.

  • Aerobic Oxidation: At higher temperatures, atmospheric oxygen can sometimes be sufficient to oxidize the nitrogen atoms of the pyridazine ring.

  • Photochemical Reactions: In some cases, exposure to UV light can promote the formation of N-oxides.[2][3]

Troubleshooting Protocol & Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Carefully review your synthetic route to ensure no unnecessary oxidizing agents are present.

  • Light Protection: If photochemical reactions are suspected, wrap the reaction vessel in aluminum foil to protect it from light.[3]

  • Temperature Management: Avoid unnecessarily high reaction temperatures.

Reaction Setup for Preventing N-Oxidation:

Caption: Diagram of a reaction setup under an inert atmosphere.

Issue 4: Polysubstitution Side Reactions

Q: In my attempt to functionalize a pre-formed pyridazine ring, I'm observing polysubstitution instead of the desired monosubstituted product. How can I improve the selectivity?

A: Polysubstitution can occur when the initial substitution product is more reactive than the starting material. Controlling the stoichiometry of the reagents and the reaction conditions is crucial for achieving monosubstitution.

Root Cause Analysis:

  • Activating Substituents: The newly introduced group may activate the pyridazine ring towards further substitution.

  • Excess Reagent: Using a large excess of the substituting agent will drive the reaction towards polysubstitution.

  • Harsh Conditions: High temperatures and long reaction times can promote multiple substitutions.

Troubleshooting Protocol & Optimization Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of the substituting reagent.

  • Reverse Addition: Add the more reactive species (e.g., the pyridazine) slowly to a solution of the substituting agent. This maintains a low concentration of the pyridazine, disfavoring polysubstitution.

  • Lower Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Protecting Groups: If possible, temporarily install a protecting group on the pyridazine ring to block unwanted reaction sites.

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Chloro-6-(methylsulfonyl)pyridazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves a nucleophilic aromatic substitution on 3,6-dichloropyridazine with a sulfur nucleophile, such as sodium thiomethoxide, to yield 3-chloro-6-(methylthio)pyridazine. The subsequent step is the oxidation of the sulfide to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

This guide will dissect each of these stages, highlighting critical parameters and potential pitfalls.

Diagram: Synthetic Workflow

Synthetic Workflow A 3,6-Dichloropyridazine C Step 1: Nucleophilic Aromatic Substitution A->C B Sodium Thiomethoxide B->C D 3-Chloro-6-(methylthio)pyridazine C->D Intermediate F Step 2: Oxidation D->F E m-CPBA E->F G This compound F->G Final Product Troubleshooting Oxidation Start Reaction Complete? Sulfoxide Sulfoxide Present? Start->Sulfoxide Yes Impure Product Impure? Start->Impure No Sulfoxide->Impure No AddOxidant Add more m-CPBA (0.2-0.5 eq) Sulfoxide->AddOxidant Yes BaseWash Thorough NaHCO3 wash Impure->BaseWash Acidic Impurity Recrystallize Recrystallize Impure->Recrystallize Other Impurities Success Purified Product IncreaseTime Increase reaction time/temp AddOxidant->IncreaseTime BaseWash->Recrystallize Recrystallize->Success Pure Column Column Chromatography Recrystallize->Column Still Impure Column->Success

Technical Support Center: Synthesis of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-dichloropyridazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you manage impurities, optimize reactions, and ensure the highest quality of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 3,6-dichloropyridazine.

Q1: My final product is off-color (e.g., yellow or brown) with a low or broad melting point. What is the likely cause and how can I fix it?

A: This is a classic sign of significant impurities in your final product. The discoloration often arises from polymeric byproducts or residual starting materials, while a depressed and broad melting point confirms a lack of purity. The primary causes are typically incomplete chlorination of the 3,6-dihydroxypyridazine intermediate or the formation of side products that are difficult to remove.

Standard recrystallization methods, for instance from aqueous alcohol, can be surprisingly ineffective for this compound and may even decrease purity in some cases.[1] A highly effective and scalable solution is a purification step involving a sulfite wash.

Root Cause Analysis:

  • Incomplete Chlorination: Leaving residual 3,6-dihydroxypyridazine or mono-chloro intermediates.

  • Side Reactions: The high temperatures and strong reagents like phosphorus oxychloride (POCl₃) can lead to the formation of colored, often polymeric, impurities.

  • Ineffective Purification: The impurities have similar solubility profiles to the desired product, making standard crystallization challenging.

Troubleshooting Protocol: Sulfite Purification

This protocol is adapted from a patented commercial process and is highly effective for removing stubborn impurities.[1] The sulfite reacts with and solubilizes the impurities, allowing the pure 3,6-dichloropyridazine to be selectively crystallized.[1]

  • Prepare the Crude Mixture: Take your crude 3,6-dichloropyridazine reaction mixture after the chlorination step.

  • Quench (Drowning): Slowly and carefully add the reaction mixture to a vessel containing a large volume of ice and water. This "drowning" step hydrolyzes the excess chlorinating agent (e.g., POCl₃). Maintain the temperature below 30°C during this highly exothermic process.[1]

  • Sulfite Treatment: To the resulting aqueous slurry, add sodium metabisulfite or sodium bisulfite. A general guideline is to use 15-35 parts of bisulfite per 100 parts of crude product.[1]

  • pH Adjustment (Optional but Recommended): Adjust the pH of the mixture. The patent describes adding ammonium hydroxide to bring the pH to approximately 6.6-8.4.[1]

  • Impurity Solubilization: Gently warm the mixture to 60-65°C and hold for a short period to ensure the sulfite fully reacts with the impurities.[1]

  • Crystallization: Cool the mixture slowly. Pure 3,6-dichloropyridazine will begin to crystallize at around 60°C. Once crystallization starts, you can increase the cooling rate to 10-15°C to maximize recovery.[1]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum. The resulting product should be a white crystalline solid with a sharp melting point (approx. 67-69°C) and significantly reduced impurity levels.[2]

Q2: The chlorination of 3,6-dihydroxypyridazine with POCl₃ is sluggish or gives low yields. How can I optimize this critical step?

A: Incomplete conversion is a frequent source of impurities and low yields. The efficiency of the chlorination step depends on several key parameters that must be carefully controlled. Using POCl₃ as both the reagent and solvent is a common and effective method.[3]

Key Optimization Parameters:

ParameterRecommendationRationale & Causality
Reagent Stoichiometry Use a significant molar excess of POCl₃ (e.g., 5-10 equivalents).[3][4]A large excess of POCl₃ drives the reaction to completion, ensuring both hydroxyl groups are substituted. It can also serve as the reaction solvent, facilitating mass and heat transfer.
Reaction Temperature Maintain a temperature between 80°C and 110°C.[3][4]The chlorination reaction requires thermal energy to proceed at a reasonable rate. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to degradation and the formation of tar-like impurities.
Reaction Time Allow for a sufficient reaction time, typically ranging from 4 to 12 hours.[2][4]This is not a fast reaction. Monitor the conversion using an appropriate analytical method (TLC, GC) to determine the optimal endpoint and avoid unnecessary heating.
Moisture Control Ensure all glassware is oven-dried and reagents are anhydrous.POCl₃ reacts violently with water. The presence of moisture will consume the reagent, reduce the yield, and generate phosphoric acid byproducts that can complicate the work-up.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation reagents 3,6-Dihydroxypyridazine (Anhydrous) mix Combine Reagents under Inert Atmosphere (N₂) reagents->mix pocl3 Phosphorus Oxychloride (Excess) pocl3->mix heat Heat to 80-110°C (4-12 hours) mix->heat monitor Monitor by TLC/GC heat->monitor concentrate Concentrate under Vacuum (Remove excess POCl₃) monitor->concentrate If Reaction Complete quench Quench into Ice/Water concentrate->quench purify Sulfite Wash / Recrystallization quench->purify isolate Filter & Dry Product purify->isolate end end isolate->end Pure 3,6-Dichloropyridazine

Caption: Workflow for optimizing the POCl₃ chlorination step.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis of 3,6-dichloropyridazine.

Q1: What is the standard synthetic pathway for 3,6-dichloropyridazine?

A: The most common and industrially relevant synthesis is a two-step process starting from maleic anhydride.[5]

  • Step 1: Hydrazinolysis & Cyclization: Maleic anhydride is reacted with hydrazine hydrate, often in the presence of an acid like HCl, to form 3,6-dihydroxypyridazine (also known as maleic hydrazide).[2][6]

  • Step 2: Chlorination: The 3,6-dihydroxypyridazine intermediate is then chlorinated using a suitable agent to yield the final 3,6-dichloropyridazine product.[4]

Synthetic Pathway Overview

G MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine (Maleic Hydrazide) MA->DHP HH Hydrazine Hydrate (e.g., + HCl) DCP 3,6-Dichloropyridazine DHP->DCP CA Chlorinating Agent (e.g., POCl₃)

Caption: Standard two-step synthesis of 3,6-dichloropyridazine.

Q2: How do I choose the best chlorinating agent? A comparison of POCl₃, PCl₅, and NCS.

A: The choice of chlorinating agent is critical and impacts reaction conditions, safety, impurity profile, and environmental footprint.

Chlorinating AgentProsConsBest For
Phosphorus Oxychloride (POCl₃) Highly effective, relatively inexpensive, widely used and documented.[3][4]Requires high temperatures, harsh and exothermic work-up, generates significant acidic waste.[1]Large-scale industrial synthesis where cost is a primary driver and robust quenching systems are in place.
Phosphorus Pentachloride (PCl₅) Also effective for chlorination.Can generate POCl₃ as a byproduct, solid handling can be more difficult than liquid POCl₃.[2]Situations where POCl₃ is unavailable, though it offers few distinct advantages.
N-Chlorosuccinimide (NCS) Milder reaction conditions, safer operation, less environmental pollution, fewer process impurities.[2]Higher reagent cost compared to POCl₃.Laboratory-scale synthesis, processes requiring higher purity, and "green chemistry" applications where minimizing hazardous waste is a priority.[2]
Q3: What are the primary mechanisms of impurity formation?

A: Understanding how impurities are formed is the first step toward preventing them. The main pathways include incomplete reactions and side reactions of the intermediates or reagents.

Impurity Formation Pathways

G DHP 3,6-Dihydroxypyridazine (Starting Material) Intermediate Monochloro-monohydroxy -pyridazine DHP->Intermediate + 1 eq. [Cl] Impurity1 Unreacted DHP (Impurity) DHP->Impurity1 Incomplete Reaction Impurity3 Polymeric Tars (Impurity) DHP->Impurity3 Excessive Heat / Degradation Product 3,6-Dichloropyridazine (Desired Product) Intermediate->Product + 1 eq. [Cl] Impurity2 Residual Intermediate (Impurity) Intermediate->Impurity2 Incomplete Reaction Intermediate->Impurity3 Excessive Heat / Degradation Product->Impurity3 Excessive Heat / Degradation

Caption: Key pathways for impurity generation during chlorination.

References

Technical Support Center: Stabilization and Application of Sulfonyl Radical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl radical intermediates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experiments. The information herein is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles governing the behavior of these reactive species.

Troubleshooting Guide: Common Issues in Reactions Involving Sulfonyl Radicals

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?

Answer:

Low or no yield in reactions involving sulfonyl radicals is a common issue that can often be traced back to a few key areas: the quality of your starting materials, the reaction setup, or the stability of the radical intermediate itself.

Potential Causes & Solutions:

  • Degradation of Sulfonyl Radical Precursors:

    • Cause: Many common sulfonyl radical precursors, particularly sulfonyl chlorides, are highly sensitive to moisture.[1] Hydrolysis of a sulfonyl chloride to the corresponding sulfonic acid is a frequent side reaction that renders the precursor inactive for radical generation.[1] Similarly, some sulfonyl hydrazides can be unstable over long-term storage.

    • Solution:

      • Use Fresh or Properly Stored Reagents: Always use freshly opened or properly stored sulfonyl chlorides. If you suspect moisture contamination, consider purifying the reagent before use.

      • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.[1]

  • Inefficient Radical Generation:

    • Cause: In photocatalytic reactions, inefficient light absorption by the photocatalyst, an inappropriate light source, or degradation of the photocatalyst can lead to poor radical generation. In thermal or chemical initiation, the initiator might be depleted or inappropriate for the specific precursor.

    • Solution:

      • Verify Light Source and Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For instance, many common iridium and ruthenium-based photocatalysts require blue light irradiation.[2][3]

      • Check Photocatalyst Integrity: If you suspect photocatalyst degradation, consider using a fresh batch.

      • Optimize Initiator Concentration: For non-photocatalytic methods, ensure the initiator is used in the correct stoichiometric amount.

  • Radical Quenching or Unwanted Side Reactions:

    • Cause: Sulfonyl radicals are reactive species and can be quenched by various components in the reaction mixture, including oxygen or the solvent.[4] They can also participate in undesired side reactions, such as dimerization.

    • Solution:

      • Degas Your Solvents: Before starting the reaction, thoroughly degas the solvent to remove dissolved oxygen. The reaction of thiyl radicals (a related sulfur-centered radical) with oxygen to form various sulfoxyl radicals is well-documented, and similar pathways can quench sulfonyl radicals.[5]

      • Choose an Inert Solvent: The choice of solvent is critical. Protic solvents can react with sulfonylating agents.[6] Select a solvent that is inert to the radical intermediates and reaction conditions. Acetonitrile and dichloromethane are common choices for photocatalytic sulfonylation.[7]

The following workflow diagram illustrates a systematic approach to troubleshooting low-yield reactions.

troubleshooting_low_yield start Low or No Product Yield check_precursors 1. Verify Precursor Quality - Use fresh reagents - Check for decomposition - Ensure anhydrous conditions start->check_precursors check_setup 2. Evaluate Reaction Setup - Inert atmosphere (N2/Ar)? - Degassed solvents? - Correct light source/initiator? check_precursors->check_setup If precursors are pure check_conditions 3. Optimize Reaction Conditions - Adjust temperature - Screen different solvents - Vary reactant concentrations check_setup->check_conditions If setup is correct analyze_byproducts 4. Analyze for Side Products - Identify byproducts via MS/NMR - Infer quenching pathways check_conditions->analyze_byproducts If still low yield success Improved Yield check_conditions->success Optimization successful analyze_byproducts->check_precursors Address specific side reactions

Caption: A systematic workflow for troubleshooting low-yield reactions involving sulfonyl radicals.

Question 2: I'm observing the formation of significant side products. How can I identify and minimize them?

Answer:

The formation of side products is indicative of competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

Side Product Probable Cause Recommended Solution
Sulfonic Acid Hydrolysis of sulfonyl chloride precursor by trace water.[1]Rigorously exclude water by using anhydrous solvents and maintaining an inert atmosphere.
Dimerized Products High concentration of radical intermediates leading to self-coupling.Add the radical precursor or initiator slowly to the reaction mixture to maintain a low steady-state concentration of the radical.
Isomeric Products In reactions involving aromatic substrates, sulfonation may occur at multiple positions.Lowering the reaction temperature can often improve regioselectivity.[8]
Di-sulfonated Products Use of excess sulfonating agent.Use a stoichiometric amount or only a slight excess of the sulfonyl radical precursor.[8]
Products from Reaction with Solvent The solvent is not inert under the reaction conditions.Screen for and use a non-reactive, aprotic solvent.[6]

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions about the nature and behavior of sulfonyl radicals.

1. What makes sulfonyl radicals relatively stable, and how does this affect their reactivity?

Sulfonyl radicals (RSO₂•) possess a unique electronic structure that contributes to their moderate stability compared to more reactive carbon-centered radicals. The unpaired electron is delocalized across the sulfonyl group, specifically onto the two oxygen atoms.[9] This delocalization reduces the radical's reactivity. Computation and crystallographic studies suggest that the bonding in sulfonyl groups is highly polarized, which also influences the radical's electronic properties.[9]

This inherent stability means that the addition of sulfonyl radicals to π-systems can be reversible.[10] However, they are generally considered electrophilic radicals, meaning they react readily with electron-rich alkenes.[1][11][12] The stabilization of the resulting carbon-centered radical adduct also plays a crucial role in the overall reaction kinetics.[13]

2. How do I choose the right precursor for my sulfonyl radical reaction?

The choice of precursor depends on several factors, including the desired reactivity, functional group tolerance, and experimental conditions.

  • Sulfonyl Chlorides: Inexpensive and widely available, but sensitive to moisture and can require harsh conditions for non-photocatalytic generation.[14][15] They are excellent precursors for photoredox-catalyzed reactions.[3]

  • Sodium Sulfinates: Bench-stable, easy to handle, and less sensitive to moisture than sulfonyl chlorides.[8] They are commonly used in photoredox and electrochemical methods.[16][17]

  • Sulfonyl Hydrazides: Stable solids that can generate sulfonyl radicals under oxidative conditions (chemical, electrochemical, or photochemical).[18][19][20] They offer an alternative when other precursors are not suitable.

  • N-Sulfonylimines (from Sulfonamides): This newer method allows for the late-stage functionalization of complex molecules containing sulfonamide groups, turning a typically unreactive group into a source of sulfonyl radicals under photocatalytic conditions.[7][21]

The following diagram illustrates the generation of sulfonyl radicals from these common precursors.

radical_generation cluster_precursors Sulfonyl Radical Precursors cluster_methods Generation Methods RSO2Cl Sulfonyl Chloride Photocatalysis Photocatalysis RSO2Cl->Photocatalysis RSO2Na Sodium Sulfinate SET Single Electron Transfer (SET) RSO2Na->SET RSO2NHNH2 Sulfonyl Hydrazide Oxidation Oxidation RSO2NHNH2->Oxidation RSO2N=CHR' N-Sulfonylimine RSO2N=CHR'->Photocatalysis RSO2_radical RSO2• (Sulfonyl Radical) Photocatalysis->RSO2_radical Photocatalysis->RSO2_radical Oxidation->RSO2_radical SET->RSO2_radical

Caption: Common precursors and methods for the generation of sulfonyl radical intermediates.

3. What is the role of additives, such as bases or hydrogen atom donors, in these reactions?

  • Bases (e.g., DMAP): In some photocatalytic systems, a base like 4-(dimethylamino)pyridine (DMAP) is crucial. It can act as a single-electron donor to the excited photocatalyst, initiating the catalytic cycle.[2] In other cases, a base may be needed to neutralize acidic byproducts that could interfere with the reaction.

  • Hydrogen Atom Donors (HADs) (e.g., (TMS)₃SiH): In hydrosulfonylation reactions, after the sulfonyl radical adds to an alkene, a carbon-centered radical is formed. A hydrogen atom donor is required to quench this radical and form the final product.[3][22] The choice of HAD can be critical, as a "polarity match" between the carbon-centered radical and the HAD is necessary for efficient hydrogen atom transfer.[22]

  • Co-catalysts (e.g., Copper salts): In certain photoredox reactions, copper salts can act as co-catalysts to improve reaction yields, potentially by participating in the redox cycle.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for common experiments involving sulfonyl radicals. These should be adapted based on your specific substrates and laboratory conditions.

Protocol 1: General Procedure for Photocatalytic Hydrosulfonylation of an Alkene with a Sulfonyl Chloride

This protocol is adapted from the work of Gouverneur and co-workers.[3]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), the sulfonyl chloride (1.25 mmol, 2.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (3.0 mL) to the vial.

  • Addition of HAD: Add tris(trimethylsilyl)silane ((TMS)₃SiH) (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Reaction Setup: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (λmax = 450 nm). Ensure the reaction is stirred vigorously.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired sulfone product.

Protocol 2: General Procedure for the Synthesis of Sulfones from Sodium Sulfinates and Alkyl Halides

This protocol is a general representation of nucleophilic substitution using sulfinates.[8]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sodium sulfinate (1.2 mmol, 1.2 equiv) and the alkyl halide (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfone.

References

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Pyridazinesulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. When coupled with a sulfonyl group, the resulting pyridazinesulfonyl derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower your research and development endeavors.

Anticancer Activity: Targeting Cellular Proliferation

Pyridazinesulfonyl derivatives have emerged as a promising class of anticancer agents, primarily through the inhibition of kinases and other enzymes crucial for cancer cell survival.

Comparative Analysis of Anticancer Potency

The substitution pattern on both the pyridazine and the phenylsulfonyl moieties dramatically influences the cytotoxic activity of these compounds. The following table summarizes the in vitro anticancer activity of a series of pyridazinone-based diarylurea derivatives, which incorporate the pyridazinesulfonyl scaffold, against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8f Melanoma (UACC-62)2.5[1]
10l NSCLC (A549/ATCC)1.66[1]
17a Prostate (PC-3)3.2[1]
2d Breast (MCF-7)61.3[2]
2e Breast (MCF-7)78.9[2]

Key SAR Insights:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chlorine and nitro groups, on the phenyl ring attached to the pyridazinone core have been shown to enhance anticancer activity.

  • Linker Modification: The nature of the linker between the pyridazinone core and the sulfonyl-bearing phenyl ring is critical. Urea and thiourea linkers have been extensively explored, with their substitution patterns significantly impacting potency and selectivity.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyridazinesulfonyl derivatives exert their anticancer effects by inhibiting key kinases involved in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

Pyridazinesulfonyl Derivative Pyridazinesulfonyl Derivative VEGFR-2 VEGFR-2 Pyridazinesulfonyl Derivative->VEGFR-2 Inhibition Apoptosis Apoptosis Pyridazinesulfonyl Derivative->Apoptosis Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Enzyme Carbonic Anhydrase Isoform Reaction_Mix Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction_Mix Substrate Substrate (e.g., 4-Nitrophenyl acetate) Substrate->Reaction_Mix Inhibitor Pyridazinesulfonyl Derivative Inhibitor->Reaction_Mix Measurement Measure Product Formation (Spectrophotometry) Reaction_Mix->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki Pyridazinesulfonyl Derivative Pyridazinesulfonyl Derivative Target Kinase Target Kinase Pyridazinesulfonyl Derivative->Target Kinase High Affinity Off-Target Kinase 1 Off-Target Kinase 1 Pyridazinesulfonyl Derivative->Off-Target Kinase 1 Low Affinity Off-Target Kinase 2 Off-Target Kinase 2 Pyridazinesulfonyl Derivative->Off-Target Kinase 2 Low Affinity Therapeutic Effect Therapeutic Effect Target Kinase->Therapeutic Effect Side Effects Side Effects Off-Target Kinase 1->Side Effects Off-Target Kinase 2->Side Effects

References

The Pyridazine Scaffold: A Comparative Guide to its Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel pharmacophores that offer both efficacy and a favorable safety profile is perpetual. Among the heterocyclic compounds that have garnered significant attention, the pyridazine nucleus stands out as a "wonder nucleus" due to its remarkable chemical tractability and the diverse pharmacological activities exhibited by its analogs.[1][2] This guide provides an in-depth comparative analysis of pyridazine derivatives across key therapeutic areas, supported by experimental data, detailed protocols for evaluation, and an exploration of the underlying mechanisms of action. Our objective is to furnish a comprehensive resource that not only presents data but also explains the causality behind experimental choices, empowering researchers to make informed decisions in their drug discovery endeavors.

The unique physicochemical properties of the pyridazine ring, characterized by its weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, are pivotal to its versatility in drug-target interactions.[3] These attributes have been successfully harnessed in the development of approved drugs, underscoring the therapeutic potential of this scaffold.[4] This guide will delve into a comparative analysis of pyridazine analogs in four major domains: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyridazine and its derivatives, particularly pyridazinones, have emerged as a privileged scaffold in anticancer drug discovery, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][6] A notable mechanism of action for some pyridazine-containing drugs is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to synthetic lethality and cell death.[1]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyridazine analogs against different cancer cell lines, presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%). Lower values are indicative of higher potency.

Compound ID/SeriesCancer Cell LineIC50/GI50 (µM)Reference
6-Aryl-pyridazinone (2h) LeukemiaSub-micromolar
Non-small cell lung cancerSub-micromolar
3-Allylthio-6-aminopyridazine (5) Various cancer cell linesPotent Inhibition
Imidazo[1,2-b]pyridazine (27f) Lung cancerLow nanomolar
Pyrazolo-pyridazine (4) HepG-2 (Liver)17.30[1]
HCT-116 (Colorectal)18.38[1]
MCF-7 (Breast)27.29[1]
Pyridazinone derivative (9b) MCF-7 (Breast)<0.1[8]
A549 (Lung)<0.1[8]
Pyridazinone derivative (9c) MCF-7 (Breast)<0.1[8]
A549 (Lung)<0.1[8]
Pyridazinone derivative (10e) MDA-MB-468 (Breast)12.52[9]
Pyridazinone derivative (11d) MDA-MB-468 (Breast)12.00[9]
Pyridazinone derivative (17a) Melanoma, NSCLC, Prostate, ColonGI% 62.21-100.14[10]
3(2H)-Pyridazinone (12) AGS (Gastric Adenocarcinoma)Good anti-proliferative effects[11]

Structure-Activity Relationship (SAR) Insights:

The data reveals that the 6-position of the pyridazine ring is a critical site for modification to achieve potent anticancer activity. For instance, the 6-aryl-pyridazinone derivative 2h displays remarkable potency. Furthermore, the fusion of other heterocyclic rings, such as in the imidazo[1,2-b]pyridazine 27f , can lead to exceptional low nanomolar antiproliferative activity. The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group has also been shown to yield compounds with good anti-proliferative effects against gastric adenocarcinoma cells.[11]

Visualizing the Mechanism: PARP Inhibition

The following diagram illustrates the signaling pathway of PARP inhibition, a key mechanism for several anticancer pyridazine analogs.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition by Pyridazine Analog cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_polymer PAR Polymer Synthesis PARP1->PAR_polymer Stalled_Replication Stalled Replication Fork PARP1->Stalled_Replication trapping at SSB Repair_Proteins Recruitment of DNA Repair Proteins PAR_polymer->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Pyridazine_Analog Pyridazine Analog (PARP Inhibitor) Pyridazine_Analog->PARP1 inhibits DSB Double-Strand Break (DSB) Stalled_Replication->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP Inhibition Pathway.[1][3][12][13][14]

Antimicrobial Prowess: Combating Pathogenic Threats

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities, exhibiting efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15][16] The versatility of the pyridazine nucleus allows for substitutions that can be fine-tuned to enhance potency and selectivity against specific microorganisms.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinone (10h) Staphylococcus aureus16[13]
Diarylurea Pyridazinone (8g) Candida albicans16[13]
Chloro Pyridazines Escherichia coli0.892–3.744[15][16]
Pseudomonas aeruginosa0.892–3.744[15][16]
Pyridazinone Derivative (3) S. aureus (MRSA)4.52 (µM)[17]
Pyridazinone Derivative (7) E. coli7.8 (µM)[17]
Pyridazinone Derivative (13) Acinetobacter baumannii3.74 (µM)[17]
P. aeruginosa7.48 (µM)[17]
Pyrrolopyridazines (saturated) P. aeruginosa, C. albicansMore active than aromatic derivatives[4][18]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data highlights several key structural features that influence activity. Chloro derivatives of pyridazine exhibit potent antibacterial activity, with MIC values lower than the standard antibiotic chloramphenicol against several Gram-negative bacteria.[15][16] In the pyrrolopyridazine series, saturated or partially saturated compounds consistently show stronger activity compared to their aromatic counterparts, although with differing selectivity.[4][18] For instance, saturated derivatives are more effective against Pseudomonas aeruginosa and Candida albicans.[4][18]

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Pyridazine and pyridazinone derivatives have emerged as promising anti-inflammatory agents, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[19][20][21] This selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs).[7][22]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine analogs is evaluated through both in vitro enzyme inhibition assays (IC50 values for COX-1 and COX-2) and in vivo models such as the carrageenan-induced paw edema test in rats.

In Vitro COX Inhibition

Compound ID/SeriesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyrazole-pyridazine (5f) 14.381.509.56[19]
Pyrazole-pyridazine (6f) 9.611.158.31[19]
Pyridazine derivative (3g) -0.0438411.51[20]
Pyridazine derivative (9a) -0.0155>10[21]
Pyridazine derivative (16b) -0.0169>10[21]
Pyridazinone (24a,b) -0.01556 - 0.0197724 - 38[22]
Pyridazinone (26b) -0.0438411[22]
Celecoxib (Reference) 5.432.162.51[19]
Indomethacin (Reference) 0.431.220.36[19]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ID/SeriesDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Pyrrolo[3,4-d]pyridazinone (10b) 2057.53[23]
Pyrrolo[3,4-d]pyridazinone (13b) 2062.33[23]
Indomethacin (Reference) 1071.23[23]
Asparacosin A 40Significant3 & 5[24]
Celecoxib (Reference) 50Significant3 & 5[24]

Structure-Activity Relationship (SAR) Insights:

The presence of a trimethoxy group on the benzylidene ring, as seen in compounds 5f and 6f , significantly enhances COX-2 inhibitory activity.[19] Furthermore, certain pyridazine derivatives, such as 3g , 9a , and 16b , exhibit COX-2 inhibition and selectivity comparable to or even exceeding the widely used COX-2 inhibitor, celecoxib.[20][21] The in vivo data corroborates the in vitro findings, with compounds like 13b demonstrating potent anti-inflammatory effects in the carrageenan-induced paw edema model.[23]

Visualizing the Mechanism: COX-2 and NF-κB Signaling

The anti-inflammatory action of many pyridazine analogs is mediated through the inhibition of the COX-2 and NF-κB signaling pathways.

COX2_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4/TNFR Inflammatory_Stimuli->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene activates COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein leads to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Analog Pyridazine Analog Pyridazine_Analog->NFkB may inhibit Pyridazine_Analog->COX2_Protein inhibits

Caption: COX-2 and NF-κB Inflammatory Pathway.[25][26][27][28][29]

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Disorders

Pyridazine analogs are also being explored for their neuroprotective properties, particularly as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[30] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][30]

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of pyridazine derivatives against AChE is determined by their IC50 values.

Compound ID/SeriesTarget EnzymeIC50 (µM)Reference
Imidazo[1,2-b]pyridazine (5c) AChE0.05[2]
Imidazo[1,2-b]pyridazine (5h) AChE0.04[2]
Pyridyl-pyridazine (5) AChE0.26[3]
BuChEPotent Inhibition[3]
Minaprine AChE85[30]
3-[2-(1-benzylpiperidin-4-yl) ethylamino]-6-phenylpyridazine (2) AChE0.12[30]
Donepezil (Reference) AChE0.17[3]
Tacrine (Reference) AChE0.44[3]
Rivastigmine (Reference) AChE2.76[3]

Structure-Activity Relationship (SAR) Insights:

The data clearly indicates that specific structural modifications can lead to highly potent AChE inhibitors. For instance, the imidazo[1,2-b]pyridazine derivatives 5c and 5h exhibit IC50 values in the nanomolar range, significantly more potent than the reference drug rivastigmine.[2] The pyridyl-pyridazine derivative 5 also demonstrates potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Key structural requirements for high AChE inhibition include a central pyridazine ring, a lipophilic cationic head, and a 2-5 carbon distance between the pyridazine moiety and the cationic head.[30]

Visualizing the Mechanism: Cholinergic Synapse

The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of its inhibition by pyridazine analogs.

Cholinergic_Synapse cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Choline_Uptake Choline Uptake ACh_Synthesis ACh Synthesis Choline_Uptake->ACh_Synthesis ACh_Vesicle ACh in Vesicle ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyridazine_Analog Pyridazine Analog (AChE Inhibitor) Pyridazine_Analog->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic Synapse and AChE Inhibition.[6][17][23][31][32]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of pharmacological studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of pyridazine analogs.

General Experimental Workflow

Experimental_Workflow Compound_Synthesis Synthesis & Purification of Pyridazine Analogs Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Assay (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Agar Diffusion) In_Vitro_Screening->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX Inhibition) In_Vitro_Screening->Anti_inflammatory_Assay Neuroprotective_Assay Neuroprotective Assay (e.g., AChE Inhibition) In_Vitro_Screening->Neuroprotective_Assay Lead_Identification Lead Compound Identification (Based on Potency & Selectivity) Anticancer_Assay->Lead_Identification Antimicrobial_Assay->Lead_Identification Anti_inflammatory_Assay->Lead_Identification Neuroprotective_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Efficacy_Toxicity Efficacy & Toxicity Evaluation In_Vivo_Studies->Efficacy_Toxicity Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Studies->Pharmacokinetics Preclinical_Development Preclinical Development Efficacy_Toxicity->Preclinical_Development Pharmacokinetics->Preclinical_Development

Caption: General Experimental Workflow for Pharmacological Evaluation.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell lines

  • Culture medium

  • Pyridazine analogs (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a specialized detergent reagent)[15]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[8][19][24][33][34]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Pyridazine analogs (test compounds)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism to create a lawn culture.[19][34]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[34]

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8][33]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for more quantitative results.[33]

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[7][9][18][21][35]

Materials:

  • Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Pyridazine analogs (test compounds)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Randomly divide the rats into control and treatment groups.

  • Compound Administration: Administer the test compound or positive control to the respective groups (e.g., orally or intraperitoneally) one hour before carrageenan injection.[9][18]

  • Edema Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.[9][18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric assay is widely used to measure AChE activity and screen for its inhibitors.[10][11][16][30][36]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Pyridazine analogs (test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound or solvent (for control) to the wells.[16]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[16]

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.[10][36]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Conclusion

The pyridazine scaffold represents a highly privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of pharmacologically active agents. This guide has provided a comparative analysis of pyridazine analogs across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains, supported by quantitative experimental data. The detailed experimental protocols and mechanistic pathway diagrams are intended to serve as a valuable resource for researchers in the field. The structure-activity relationships highlighted herein offer insights for the rational design of more potent and selective pyridazine-based drug candidates. As research continues to unravel the full potential of this versatile nucleus, it is anticipated that new and improved pyridazine-containing therapeutics will emerge to address a multitude of unmet medical needs.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this powerful transformation lies the palladium catalyst. The selection of this catalyst is not a trivial decision; it profoundly dictates the reaction's success, influencing yield, reaction rate, catalyst longevity, and applicability across a diverse range of substrates.[3][4] This guide provides an in-depth, objective comparison of the efficacy of different classes of palladium catalysts, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Central Role of the Palladium Catalyst: A Mechanistic Overview

The efficacy of a palladium catalyst in the Suzuki coupling is intrinsically linked to its ability to proficiently navigate the catalytic cycle. This cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The nature of the ligand bound to the palladium center is a critical determinant of the efficiency of each step.[1][7]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to yield the desired cross-coupled product and regenerate the active Pd(0) catalyst.[2][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The choice of ligand attached to the palladium center is the most critical factor influencing the catalyst's performance. Generally, bulky and electron-rich ligands are favored as they promote the oxidative addition and reductive elimination steps.[1] We will now delve into a comparative analysis of the most prominent classes of palladium catalysts.

Phosphine Ligand-Based Catalysts

Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. Their steric and electronic properties can be finely tuned by modifying the substituents on the phosphorus atom.

a) Traditional Phosphine Ligands

Triphenylphosphine (PPh₃) is a classic ligand that has been widely used. While effective for simple aryl iodides and bromides, its efficacy diminishes with more challenging substrates like aryl chlorides or sterically hindered reactants.

b) Bulky, Electron-Rich Biaryl Phosphine Ligands (Buchwald and Fu Ligands)

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald and Fu groups revolutionized Suzuki coupling, enabling the use of previously unreactive aryl chlorides and facilitating reactions at lower catalyst loadings and temperatures.[1][8] Ligands such as SPhos and XPhos are prime examples that have demonstrated broad applicability and high catalytic activity.[1]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger sigma donors and form more stable complexes with palladium compared to many phosphine ligands.[2][9] This enhanced stability can translate to higher turnover numbers (TONs) and turnover frequencies (TOFs). The steric bulk of NHC ligands can also be readily modified to fine-tune catalytic activity.[9][10]

Palladacycle Catalysts

Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, coordinated to a ligand through both a carbon-metal bond and a heteroatom donor.[11][12] These complexes are often highly stable in air and moisture, making them easy to handle.[12] They have shown remarkable activity, achieving exceptionally high TONs and TOFs, even at very low catalyst loadings, which is particularly advantageous for industrial applications.[13][14]

Ligandless Palladium Catalysts

In some cases, Suzuki coupling can be performed using a palladium source like Pd(OAc)₂ without the addition of an external ligand.[13][15] These "ligandless" systems are attractive for their simplicity and cost-effectiveness. However, their scope can be more limited, and they may require higher temperatures or specific solvent systems to achieve high efficiency.[16]

Performance Metrics: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the performance of different palladium catalyst systems in a benchmark Suzuki-Miyaura coupling reaction. Key performance indicators include Turnover Number (TON), which reflects the catalyst's longevity, and Turnover Frequency (TOF), which indicates the reaction rate.[17]

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid3K₂CO₃Toluene120 (Microwave)0.17>9532188[4]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT2989849[1]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100198196196[1][4]
NHC-Pd(II) Complex1-bromo-4-methylbenzenePhenylboronic acid1.0NaOBuᵗ2-propanol206959516[18]
Imine Palladacycle4-BromoacetophenonePhenylboronic acid0.01K₂CO₃Toluene/H₂O10019999009900[11]
Ligandless Pd(OAc)₂4-BromoanisolePhenylboronic acid0.5K₂CO₃Water Extract of BananaRT0.17981961153[15][16]

Key Observations:

  • Buchwald and Fu ligands (SPhos, XPhos) demonstrate high efficiency for the coupling of challenging aryl chlorides, achieving excellent yields at relatively low catalyst loadings.[1][4]

  • Palladacycles exhibit exceptional performance, with the potential for extremely high TONs and TOFs, making them highly desirable for large-scale synthesis where catalyst efficiency is paramount.[11][14]

  • NHC-based catalysts offer a stable and highly active alternative to phosphine-based systems.[18]

  • Ligandless systems can be remarkably effective under specific "green" conditions, offering a simplified and environmentally friendly approach.[15][16]

Experimental Protocol: A Self-Validating System for Catalyst Comparison

To ensure a reliable comparison of catalyst performance, a standardized experimental protocol is crucial. The following procedure outlines a general workflow for a Suzuki-Miyaura coupling reaction, which can be adapted to screen different palladium catalysts.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (0.01 - 1.0 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate vial, dissolve the palladium catalyst in the anhydrous solvent under an inert atmosphere.

  • Using a syringe, add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

This protocol provides a robust framework for comparing the efficacy of different palladium catalysts under identical conditions, allowing for a direct and reliable assessment of their performance.

Experimental_Workflow start Start reagents Combine Aryl Halide, Arylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Prepare and Add Palladium Catalyst Solution inert->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Reaction Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Biaryl Product purify->product end End product->end

Caption: A typical experimental workflow for comparing palladium catalyst performance.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The choice of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that significantly impacts the outcome of the reaction. While traditional phosphine ligands have their place, the advent of bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, and highly active palladacycles has dramatically expanded the scope and efficiency of this transformation.

For routine couplings of activated aryl halides, traditional catalysts may suffice. However, for challenging substrates, such as aryl chlorides or sterically hindered partners, the use of advanced ligand systems like those developed by Buchwald and Fu is highly recommended. When catalyst stability, longevity, and extremely high activity are paramount, particularly in industrial settings, palladacycles and NHC-based catalysts represent the state-of-the-art. Finally, for environmentally conscious and simplified procedures, ligandless systems in green solvents present an attractive alternative.

By understanding the mechanistic nuances and carefully considering the comparative performance data presented in this guide, researchers can confidently select the most appropriate palladium catalyst to achieve their synthetic goals with optimal efficiency and success.

References

Assessing the Inhibitory Potential of Pyridazin-3-amine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the pyridazine scaffold has emerged as a privileged structure.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, make it an attractive core for the design of potent enzyme inhibitors.[2] This guide provides a comprehensive comparison of pyridazin-3-amine analogs, focusing on their inhibitory potential against key protein kinases, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to inform the design of next-generation therapeutics.

The Pyridazine Core: A Versatile Scaffold for Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[2] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is frequently incorporated into kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This guide will focus on the comparative analysis of a series of hypothetical pyridazin-3-amine analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A, two well-validated targets in cancer therapy.

Comparative Inhibitory Activity of Pyridazin-3-Amine Analogs

The following table summarizes the in vitro inhibitory activity of a representative series of pyridazin-3-amine analogs against human recombinant VEGFR-2 and Aurora Kinase A. The data, while hypothetical, is based on established structure-activity relationships for this class of compounds, where substitutions at the 6-position and on the exocyclic amine can significantly impact potency and selectivity.

Compound IDR1 SubstituentR2 SubstituentVEGFR-2 IC50 (nM)Aurora A IC50 (nM)Selectivity Index (VEGFR-2/Aurora A)
PZA-001 HH850>10,000>11.7
PZA-002 6-propylH1505,20034.7
PZA-003 6-propyl4-fluorophenyl251,80072
PZA-004 6-(4-morpholinyl)4-fluorophenyl1295079.2
PZA-005 6-(4-methylpiperazin-1-yl)4-fluorophenyl845056.3
Reference Sorafenib-541202.2

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for the target kinase.

Deciphering Structure-Activity Relationships (SAR)

The comparative data reveals key SAR trends for the pyridazin-3-amine scaffold:

  • Substitution at the 6-position: The introduction of a propyl group at the 6-position (PZA-002) significantly enhances potency against VEGFR-2 compared to the unsubstituted analog (PZA-001). This is likely due to favorable hydrophobic interactions within the ATP-binding pocket.[1] Further elaboration with cyclic amines like morpholine (PZA-004) and methylpiperazine (PZA-005) can further improve potency, potentially by engaging with additional residues and improving physicochemical properties.

  • Substitution on the exocyclic amine: Arylation of the exocyclic amine, for instance with a 4-fluorophenyl group (PZA-003), generally leads to a substantial increase in inhibitory activity. This moiety can form additional interactions, such as pi-stacking, with residues in the kinase active site.

Experimental Design for Assessing Inhibitory Potential

A robust assessment of inhibitory potential requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate activity in a more physiologically relevant context.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of pyridazin-3-amine analogs add_reagents Add inhibitor and kinase to microplate wells prep_inhibitor->add_reagents prep_enzyme Prepare kinase solution (VEGFR-2 or Aurora A) prep_enzyme->add_reagents prep_mastermix Prepare reaction master mix (buffer, substrate, ATP) initiate_reaction Initiate reaction by adding master mix prep_mastermix->initiate_reaction add_reagents->initiate_reaction incubation Incubate at 30°C for 60 minutes initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation->stop_reaction add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light stop_reaction->add_detection read_plate Measure luminescence add_detection->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for a biochemical kinase assay using the ADP-Glo™ platform.

Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Pyridazin-3-amine analogs dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyridazin-3-amine analogs in DMSO. Further dilute these in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup: a. In a white microplate, add 5 µL of the diluted compound or DMSO (for positive and negative controls). b. Add 10 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to all wells except the "no enzyme" blank. Add 10 µL of kinase buffer to the blank wells. c. Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[5]

  • Signal Generation: a. After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6] Incubate for 40 minutes at room temperature.[4] b. Add 50 µL of Kinase Detection Reagent to each well.[6] This reagent converts ADP to ATP and generates a luminescent signal.[4] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Subtract the background luminescence (from "no enzyme" wells). c. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. d. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[6]

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are crucial for determining a compound's ability to inhibit the target kinase within a cellular environment, providing insights into cell permeability and engagement with the target in its native state.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight seed_cells->cell_adhesion treat_cells Add compounds to cells and incubate cell_adhesion->treat_cells prepare_compounds Prepare serial dilutions of pyridazin-3-amine analogs prepare_compounds->treat_cells lyse_cells Lyse cells to release intracellular components treat_cells->lyse_cells detect_signal Measure kinase activity or substrate phosphorylation lyse_cells->detect_signal normalize_data Normalize data to controls detect_signal->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve determine_ic50 Determine cellular IC50 plot_curve->determine_ic50

Caption: General workflow for a cell-based kinase inhibition assay.

Reagents and Materials:

  • Human cancer cell line overexpressing Aurora Kinase A (e.g., HeLa, NCI-H446)

  • Cell culture medium and supplements

  • Pyridazin-3-amine analogs dissolved in DMSO

  • Lysis buffer

  • Phospho-Aurora A (Thr288) antibody and total Aurora A antibody

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridazin-3-amine analogs for a specified period (e.g., 24 hours).[7] Include DMSO-treated cells as a negative control.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them with a suitable lysis buffer to release the cellular proteins.

  • Detection of Phosphorylation: a. The level of Aurora A autophosphorylation at Threonine 288 (a marker of its activity) can be quantified using an ELISA-based method.[7] b. Coat a high-binding microplate with a capture antibody for total Aurora A. c. Add the cell lysates to the wells and incubate to allow the capture of Aurora A. d. Wash the plate and add a detection antibody specific for phospho-Aurora A (Thr288). e. Add a labeled secondary antibody and the appropriate detection reagent.

  • Data Acquisition and Analysis: a. Measure the signal (e.g., absorbance, fluorescence). b. Normalize the phospho-Aurora A signal to the total Aurora A signal to account for any variations in cell number. c. Calculate the percentage of inhibition of Aurora A phosphorylation for each compound concentration relative to the DMSO control. d. Determine the cellular IC50 value by plotting the data in a dose-response curve.

Conclusion

The pyridazin-3-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis and detailed protocols provided in this guide offer a framework for the systematic evaluation of novel analogs. By understanding the structure-activity relationships and employing robust biochemical and cell-based assays, researchers can efficiently identify and optimize lead compounds with therapeutic potential. The versatility of the pyridazine core, coupled with a rational, data-driven approach to inhibitor design, will undoubtedly continue to yield valuable clinical candidates for the treatment of cancer and other diseases.

References

computational studies on the structural aspects of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Computational Strategies for the Structural Analysis of Pyridazine Derivatives

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically active scaffolds is paramount. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives represent a class of compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The unique physicochemical characteristics of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it a compelling scaffold in drug design.[4]

Computational chemistry has emerged as an indispensable tool, accelerating the drug design process by providing profound insights into the structural and electronic properties of these molecules and their interactions with biological targets.[5][6] This guide provides a comparative analysis of the primary computational methods employed in the study of pyridazine derivatives, offering both theoretical grounding and practical, field-proven protocols to empower your research endeavors.

The Computational Toolkit: A Comparative Overview

The rational design of novel pyridazine-based therapeutic agents relies on a multi-faceted computational approach. Each method offers a unique lens through which to view the molecule's behavior, from its intrinsic electronic properties to its dynamic interactions within a complex biological system. The selection of a method is dictated by the specific research question at hand.

G cluster_start Initial Design & Screening cluster_refinement Structural & Electronic Refinement cluster_validation Dynamic & Stability Validation QSAR QSAR (Predicts Activity) Docking Molecular Docking (Predicts Binding Pose & Affinity) QSAR->Docking Identifies high-priority candidates DFT DFT/Quantum Mechanics (Calculates Electronic Properties) Docking->DFT Provides initial poses for refinement MD Molecular Dynamics (Simulates Complex Stability) Docking->MD Provides starting complex structure DFT->QSAR Generates electronic descriptors MD->Docking Refines binding energy (MM/PBSA) caption Fig 1: Interplay of computational methods in pyridazine drug discovery.

Fig 1: Interplay of computational methods in pyridazine drug discovery.
Quantum Mechanics (QM) - Density Functional Theory (DFT)

Core Principle: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides highly accurate calculations of molecular geometries, electronic properties, and vibrational frequencies.[7][8] For pyridazine derivatives, understanding the electronic landscape is crucial for predicting reactivity, stability, and interaction potential.[7]

Why It's Used:

  • Geometry Optimization: To find the most stable 3D conformation of a molecule.

  • Electronic Properties: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.[9]

  • Charge Distribution: To determine how charge is distributed across the molecule, which influences electrostatic interactions with a target.

  • Descriptor Generation: To calculate quantum chemical descriptors for use in QSAR models.[10]

Comparative Data:

Study FocusMethodKey FindingsReference
Pyridazine-Atom InteractionsDFT (B3LYP/6-31G)Doping with different atoms (Al, In, As) significantly alters the HOMO-LUMO gap, tuning electronic properties.[9]
Dicyano PyridazineDFT (B3LYP/6-31G**)Addition of CN radicals decreases the energy gap, enhancing potential conductivity and reactivity.[7]
Pyridazine Metal ComplexesDFTUsed for geometry optimization and calculation of HOMO-LUMO energy levels to complement experimental data.[11]
Molecular Docking

Core Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[6] It is the workhorse of structure-based drug design, used to screen virtual libraries and prioritize compounds based on their predicted binding affinity.

Why It's Used:

  • Binding Mode Prediction: To visualize how a pyridazine derivative fits into the active site of a target protein.

  • Affinity Estimation: To rank compounds based on a scoring function that estimates the binding free energy. Scores below -6.0 kcal/mol are generally considered indicative of good binding.[12]

  • Interaction Analysis: To identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Comparative Data:

Pyridazine DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions NotedReference
Triazolo[4,3-b]pyridazine (4g)c-Met-Interaction with ATP-binding site[13]
Triazolo[4,3-b]pyridazine (4g)Pim-1-Interaction with ATP-binding site[13]
Pyridazine Derivative (R67)DNA (6BNA)-8.5-[14][15]
Tetrahydroimidazo[1,2-b]pyridazine (4e)Kinases linked to MCF-7-Strong binding observed[16]
Pyrazole-pyridazine hybrid (6f)COX-2-Respectable binding affinity[17]
Molecular Dynamics (MD) Simulations

Core Principle: While docking provides a static snapshot of the binding event, MD simulations introduce motion, simulating the dynamic behavior of the ligand-protein complex in a biological environment (typically water) over time.[18][19] This method is computationally intensive but provides invaluable information on the stability and dynamics of the interaction.

Why It's Used:

  • Stability Assessment: To evaluate the stability of the docked pose. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. Low, stable RMSD values suggest a stable complex.[14][15]

  • Flexibility Analysis: To understand which parts of the protein and ligand are rigid or flexible via Root Mean Square Fluctuation (RMSF).

  • Refined Energy Calculation: To calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which are often more accurate than docking scores.[20]

Comparative Data:

Pyridazine DerivativeTarget ProteinSimulation LengthKey Metric & ValueReference
Pyridazine Derivative (R67)DNA (6BNA)100 nsBinding Free Energy: -42.683 kJ/mol[14][15]
Pyridazine Derivative (R67)DNA (6BNA)100 nsGood RMSD, minimal fluctuation[14][15]
Pyrazolo-pyridazinone derivativesFGFR1-MD followed by MM/PBSA analysis[20]
Quantitative Structure-Activity Relationship (QSAR)

Core Principle: QSAR is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][21] This is particularly useful when the 3D structure of the target is unknown.

Why It's Used:

  • Activity Prediction: To build predictive models that can estimate the biological activity of newly designed, unsynthesized pyridazine derivatives.

  • Mechanism Elucidation: To identify the key molecular properties (descriptors) that are most influential for a compound's activity.

  • Virtual Screening: To rapidly screen large virtual libraries and prioritize compounds for synthesis and testing.

Comparative Data:

Pyridazine ApplicationModel TypeKey Statistical ParametersReference
Vasorelaxant Activity2D-QSARR² = 0.8117, R²cvOO = 0.7153[22]
PIM-1 Kinase Inhibition3D-QSARq² = 0.8866, r² = 0.9298, r²_pred = 0.7878[23]
Corrosion InhibitionQSAR (MLR/ANN)ANN model showed superior performance over MLR[10]
PDE4 Inhibition3D-QSARGenerated models showed satisfactory statistical validation (r² > 0.6, q² > 0.6)[24]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are presented as self-validating systems, outlining the critical steps from preparation to analysis.

Protocol 1: DFT Calculation for a Pyridazine Derivative

This protocol outlines a typical geometry optimization and frequency calculation using the Gaussian software package, a common choice for such tasks.[25]

G A 1. Build Molecule Construct the 3D structure of the pyridazine derivative in GaussView. B 2. Prepare Input File (.gjf) Specify calculation type (Opt+Freq), method (e.g., B3LYP), basis set (e.g., 6-31G(d)), charge, and multiplicity. A->B C 3. Run Calculation Submit the input file to Gaussian. B->C D 4. Analyze Output File (.log) Check for successful convergence ('Normal termination'). Verify no imaginary frequencies. C->D E 5. Extract Data Record the final optimized energy, zero-point vibrational energy, dipole moment, and HOMO/LUMO energies. D->E caption Fig 2: Workflow for a standard DFT calculation.

Fig 2: Workflow for a standard DFT calculation.
  • Structure Preparation: Draw the 2D structure of the pyridazine derivative and convert it to a 3D structure using a molecular editor like GaussView or Avogadro. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Set up the calculation in the Gaussian interface or by manually creating an input file (.gjf or .com).

    • Route Section (# line): Specify the keywords. A robust choice for basic properties is #p B3LYP/6-31G(d) Opt Freq.

      • B3LYP: The density functional. A widely used hybrid functional that offers a good balance of accuracy and computational cost.[8][26]

      • 6-31G(d): The basis set. A Pople-style split-valence basis set with polarization functions on heavy atoms, suitable for organic molecules.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation. This is crucial to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Charge and Multiplicity: For most neutral, closed-shell pyridazine derivatives, this will be 0 1 (charge 0, spin multiplicity 1).

    • Coordinates: Add the atomic coordinates from the structure built in step 1.

  • Execution: Run the calculation using the Gaussian program.[25]

  • Analysis:

    • Open the resulting output file (.log or .out).

    • Search for "Normal termination" at the end of the file to ensure the job completed successfully.

    • In the frequency section, check that there are no negative (imaginary) frequencies. One imaginary frequency indicates a transition state, while more suggest a failed optimization.

    • Extract the final optimized energy (SCF Done), HOMO and LUMO energies, and the dipole moment.

Protocol 2: Molecular Docking of a Pyridazine Ligand

This protocol describes a general workflow for docking a ligand into a protein's active site.

G A 1. Receptor Preparation Download PDB file. Remove water, co-crystallized ligands. Add hydrogens. Assign charges. C 3. Grid Generation Define the docking box (grid) around the protein's active site. A->C B 2. Ligand Preparation Draw or download ligand. Generate 3D conformation. Assign charges. Minimize energy. D 4. Docking Execution Run the docking algorithm to fit the ligand into the defined grid. B->D C->D E 5. Pose Analysis Analyze the top-scoring poses. Examine docking score, RMSD to native ligand (if any), and key intermolecular interactions. D->E caption Fig 3: Key steps in a molecular docking workflow.

Fig 3: Key steps in a molecular docking workflow.
  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, MOE), prepare the protein by: removing water molecules and other non-essential heteroatoms, adding hydrogen atoms, and assigning partial charges using a force field (e.g., OPLS, AMBER).

    • If the protein has missing loops or residues, these may need to be modeled.

  • Ligand Preparation:

    • Obtain the 3D structure of the pyridazine derivative.

    • Use a tool like LigPrep (Schrödinger) or Open Babel to generate possible ionization states at physiological pH, tautomers, and stereoisomers.

    • Perform a quick energy minimization using a suitable force field.

  • Grid Generation: Define the active site. This is typically done by creating a bounding box (the "grid") centered on the co-crystallized ligand or on key catalytic residues identified from literature.

  • Docking Run:

    • Use docking software (e.g., Glide, AutoDock, GOLD) to perform the docking calculation.

    • Select a precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide). Higher precision modes are more computationally expensive but more accurate.

  • Results Analysis:

    • Examine the output poses. The results are typically ranked by a docking score.

    • Visualize the top-scoring poses within the active site. Analyze the hydrogen bonds, hydrophobic interactions, and any other significant contacts.

    • If validating the docking protocol, calculate the RMSD between the docked pose of a known ligand and its co-crystallized position. An RMSD < 2.0 Å is generally considered a successful validation.

Protocol 3: MD Simulation of a Protein-Pyridazine Complex

This protocol provides a generalized workflow for running an MD simulation using GROMACS, a widely used simulation package.[14][15][27]

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex from Protocol 2.

    • Topology Generation: Generate topology files for the protein and the ligand. For the protein, use the pdb2gmx tool in GROMACS, selecting a force field (e.g., AMBER99SB-ILDN, CHARMM36). For the pyridazine ligand, a separate parameterization is needed using tools like CGenFF or the Antechamber suite to generate topology and parameter files.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometry.

  • Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them at the target temperature (e.g., 300 K).

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a longer simulation (e.g., 200-500 ps) with position restraints to equilibrate the system's pressure and density.

  • Production Run:

    • Remove the position restraints and run the production MD simulation for the desired length of time (e.g., 50-100 ns or longer). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone and the ligand over time to assess overall stability.

    • RMSF: Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the number and duration of hydrogen bonds between the ligand and protein.

    • Binding Free Energy: Use the trajectory to perform MM/PBSA or MM/GBSA calculations to get a more quantitative estimate of binding affinity.

Conclusion and Future Outlook

The computational investigation of pyridazine derivatives is a dynamic and powerful field. As demonstrated, a synergistic application of DFT, molecular docking, MD simulations, and QSAR modeling provides a comprehensive understanding of their structural and interactive properties. DFT elucidates the fundamental electronic characteristics that govern reactivity, while docking and MD simulations offer invaluable insights into the specifics of target binding and complex stability. QSAR models complete the toolkit by enabling the prediction of biological activity for novel analogues.

Looking ahead, the integration of artificial intelligence and machine learning with these classical computational methods promises to further revolutionize the design of pyridazine-based therapeutics. Advanced sampling techniques in MD simulations will allow for the exploration of longer timescales, capturing more complex biological events. By leveraging these cutting-edge computational strategies, researchers can more efficiently navigate the vast chemical space to discover and optimize the next generation of pyridazine drugs.

References

A Comparative Guide to the Biological Profiles of Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the biological activities of substituted pyridazinones, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Pyridazinone derivatives are recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of pyridazinone derivatives against established therapeutic agents and detailing the experimental methodologies used to evaluate their biological profiles.

Introduction to the Pyridazinone Scaffold

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design of novel therapeutic agents.[2] The unique electronic properties and structural features of this scaffold allow for diverse substitutions, leading to a wide range of biological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[3][4] This guide will explore the structure-activity relationships (SAR) of substituted pyridazinones in several key therapeutic areas, providing a comparative analysis with established drugs.

Comparative Analysis of Biological Activities

This section provides a detailed comparison of the biological activities of various substituted pyridazinones against well-known alternative compounds. The data is presented in tabular format to facilitate direct comparison of potencies.

Anti-inflammatory Activity: COX-2 Inhibition

Pyridazinone derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[5] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Comparative COX-2 Inhibitory Activity

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazinone Derivative 6b COX-20.186.33[6]
Pyridazinone Derivative 23g COX-20.043811.51[7]
Celecoxib COX-20.04 - 6.86.6 - 30[7][8][9]
Indomethacin COX-1/COX-20.31 (COX-2)0.029[7]

As the data indicates, certain substituted pyridazinones exhibit potent and selective COX-2 inhibition, with some derivatives showing comparable or even superior potency to the established drug, Celecoxib.[6][7] The selectivity index, a ratio of the IC50 for COX-1 to COX-2, highlights the preferential inhibition of the desired target.

Anti-inflammatory and Neurological Activity: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammation and neuronal processes.[10] PDE4 inhibitors have therapeutic potential in inflammatory diseases like COPD and in neurological disorders.

Comparative PDE4 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Pyridazinone Derivative 4ba PDE4B251[10]
Rolipram PDE4A3[11][12]
Rolipram PDE4B130[11][12]
Rolipram PDE4D240[11][12]
RP 73401 (Piclamilast) PDE41.5[13]

Substituted pyridazinones have been developed as PDE4 inhibitors, with some compounds showing promising activity.[10] Rolipram, a well-characterized PDE4 inhibitor, serves as a benchmark for comparison.[11][12] The data reveals that the potency of pyridazinone derivatives can be tailored through specific substitutions to achieve desired inhibitory profiles against different PDE4 subtypes.

Cardiovascular Activity: PDE5 Inhibition and Vasorelaxant Effects

Inhibitors of phosphodiesterase 5 (PDE5) are widely used for the treatment of erectile dysfunction and pulmonary hypertension due to their vasodilatory effects.[14] Pyridazinone derivatives have also been explored for their cardiovascular properties, including PDE5 inhibition and direct vasorelaxant activity.[15]

Comparative PDE5 Inhibitory and Vasorelaxant Activity

CompoundActivityIC50/EC50Reference
Pyridazinone Derivative 9 Vasodilatory Action0.051 µM (IC50)[15]
Pyridazinone Derivative 10c Vasorelaxant Activity1.204 µM (EC50)[16]
Pyridazinone Derivative 5a Vasorelaxant Activity0.250 mmol (IC50)[17]
Pyridazinone Derivative 5e Vasorelaxant Activity0.0025 µM (EC50)[18]
Sildenafil PDE5 Inhibition3.4 - 3.5 nM (IC50)[19][20]
Hydralazine Vasorelaxant Activity18.210 µM (EC50)[16]
Prazosin Vasorelaxant Activity0.487 mmol (IC50)[17]

The tables demonstrate that pyridazinone derivatives can exhibit potent vasorelaxant effects, with some compounds showing significantly lower EC50 values than the established vasodilator hydralazine.[16][18] While their PDE5 inhibitory activity is generally less potent than sildenafil, their cardiovascular effects may be mediated through other mechanisms.[15][19][20]

Anticancer Activity

The antiproliferative properties of substituted pyridazinones have been evaluated against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor 2 (VEGFR-2).[5][21]

Comparative Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Pyridazinone Derivative 11m MDA-MB-231 (Breast Cancer)0.99[5]
Pyridazinone Derivative 43 Panc-1 (Pancreatic Cancer)2.9[15]
Pyridazinone Derivative 43 Paca-2 (Pancreatic Cancer)2.2[15]
Pyridazinone Derivative 90 OVCAR-3 (Ovarian Cancer)0.32[4]
Pyridazinone Derivative 2S-5 MDA-MB-231 (Breast Cancer)6.21[22]
Doxorubicin A549 (Lung Cancer)0.13 - 2[23]
Doxorubicin MCF-7 (Breast Cancer)~2.5[10]
Doxorubicin AMJ13 (Breast Cancer)223.6 µg/ml[24]

The data highlights the potential of substituted pyridazinones as anticancer agents, with some derivatives displaying sub-micromolar potency against specific cancer cell lines.[4][5] Their efficacy is comparable to or, in some cases, better than the standard chemotherapeutic agent doxorubicin, depending on the cell line.[10][23][24]

Antimicrobial Activity

The pyridazinone scaffold has also been incorporated into molecules with antimicrobial properties, demonstrating activity against both bacteria and fungi.[21]

Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
Pyridazinone Derivative 10h Staphylococcus aureus16[21]
Pyridazinone Derivative 8g Candida albicans16[21]
Pyridazinone Derivative 13 Acinetobacter baumannii3.74 µM[25]
Pyridazinone Derivative 11 Klebsiella pneumoniae2[26]
Amikacin Various Bacteria-[25]
Ciprofloxacin Various BacteriaVaries-

Note: MIC values for standard antibiotics like Amikacin and Ciprofloxacin vary depending on the bacterial strain and are used as reference standards in the cited studies.

Substituted pyridazinones have shown promising minimum inhibitory concentrations (MIC) against various pathogenic microorganisms, indicating their potential as a basis for the development of new antimicrobial agents.[21][25][26]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological profiles of substituted pyridazinones.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate into a colored product. The intensity of the color is proportional to the enzyme activity and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.

  • Assay Procedure:

    • Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the test compound dilutions to the wells.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.[27]

Principle: This assay often utilizes a fluorescently labeled cAMP substrate. In the presence of PDE4, the substrate is hydrolyzed, leading to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization).[28] Inhibitors of PDE4 prevent this hydrolysis, thus maintaining the initial fluorescence signal.[28][29]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent.[28]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Rolipram) in DMSO.[28]

  • Assay Procedure:

    • In a microplate, add the PDE4 enzyme, assay buffer, and the test compound dilutions.[27]

    • Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.[27]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[27]

    • Terminate the reaction by adding a stop solution or a binding agent that interacts with the product.[27][28]

    • Measure the fluorescence polarization or another relevant fluorescence signal using a microplate reader.[28]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[28]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[30][31]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[31][32] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[31][32]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[33]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference anticancer drug (e.g., Doxorubicin) for a specific duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[31][33]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[3][31]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[33]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the data on a dose-response curve.[3]

Zone of Inhibition Assay for Antimicrobial Activity

This is a qualitative method to assess the antimicrobial activity of a substance.[34][35]

Principle: An antimicrobial agent diffuses from a source (e.g., a paper disc) into an agar medium inoculated with a microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the source.[36][37]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.[34]

  • Application of Test Substance: Place a sterile paper disc impregnated with a known concentration of the test compound onto the center of the inoculated agar plate.[35]

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism to grow.[35]

  • Observation and Measurement: After incubation, observe the plate for a clear zone around the disc. Measure the diameter of the zone of inhibition in millimeters.[35]

  • Interpretation: A larger zone of inhibition generally indicates greater antimicrobial activity.[35]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methodologies employed.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Substituted Pyridazinone Pyridazinone->COX_Enzymes Inhibition Celecoxib Celecoxib Celecoxib->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyridazinones.

PDE4_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Pyridazinone Substituted Pyridazinone Pyridazinone->PDE4 Inhibition Rolipram Rolipram Rolipram->PDE4 Inhibition

Caption: PDE4 inhibition leading to anti-inflammatory effects.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Pyridazinone Derivatives A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Directions

Substituted pyridazinones represent a highly versatile and promising class of compounds in drug discovery. Their broad-spectrum biological activity, coupled with the potential for chemical modification to fine-tune their pharmacological profiles, makes them attractive candidates for the development of novel therapeutics. This guide has provided a comparative overview of their efficacy against established drugs in several key therapeutic areas, supported by detailed experimental protocols.

Future research should focus on optimizing the lead compounds identified within the pyridazinone class to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action and the identification of novel biological targets will undoubtedly open new avenues for the therapeutic application of this remarkable scaffold.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-6-(methylsulfonyl)pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Profile of 3-Chloro-6-(methylsulfonyl)pyridazine

To determine the appropriate disposal method, we must first understand the chemical's potential hazards. Based on its structure—a chlorinated pyridazine ring with a methylsulfonyl group—we can infer its properties and potential risks.

Chemical Identity:

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 7145-62-2[1][2]
Molecular Formula C5H5ClN2O2S[1][2]
Molecular Weight 192.62 g/mol [1]

Analysis of similar compounds, such as 3-Chloro-6-methylpyridazine, reveals common hazards associated with this chemical class, including skin and eye irritation.[3][4] The presence of a chlorine atom suggests that it is a chlorinated hydrocarbon, which are often subject to specific environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the data on related pyridazines, it is prudent to handle this compound as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.[4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[5][6]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[3][5]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles causing eye irritation.[3][5]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of dust or vapors.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. The following protocol is based on best practices for handling halogenated organic compounds.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or paper towels).

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

  • Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid to prevent spills or the release of vapors.

Step 2: Waste Characterization and Regulatory Compliance

Since a specific SDS is unavailable, a conservative approach to waste characterization is necessary. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7][8][9]

Given that this compound is a chlorinated organic compound, it is highly likely to be classified as hazardous waste. The responsibility for accurate waste characterization lies with the waste generator. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning the correct waste codes.

Step 3: Storage and Accumulation
  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Time Limits: Be aware of and adhere to the time limits for accumulating hazardous waste in a satellite accumulation area as stipulated by your institution and local regulations.

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation, treatment, and final disposal of the chemical waste.[3] Incineration is a common and effective disposal method for chlorinated organic compounds.[10]

Emergency Procedures for Spills and Exposures

Accidents can happen, and being prepared is crucial for safety.

Spill Response:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, use a chemical spill kit with an appropriate absorbent material to contain the spill. Avoid generating dust.

  • Decontaminate: Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Exposure Response:

  • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound and contaminated materials) B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Is the container full or has the accumulation time limit been reached? B->C D Store in a Satellite Accumulation Area with Secondary Containment C->D No E Contact Environmental Health & Safety (EHS) for Waste Pickup C->E Yes D->C F Transfer to a Licensed Hazardous Waste Disposal Vendor E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 3-Chloro-6-(methylsulfonyl)pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Chloro-6-(methylsulfonyl)pyridazine (CAS 7145-62-2) demands the highest standards of safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a laboratory environment where safety is intrinsic to scientific excellence.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of a compound is the critical first step in establishing a robust safety protocol. While comprehensive toxicological data for this compound may be limited, we can infer a reliable hazard profile by examining structurally similar pyridazine derivatives.

  • Dermal and Ocular Hazards : Analogs such as 3-Chloro-6-methylpyridazine and 3-Chloro-6-hydrazinopyridazine are classified as skin irritants and are capable of causing serious eye irritation or damage.[3][4][5] Therefore, we must assume this compound presents a significant risk of skin and eye irritation upon contact.

  • Respiratory Hazards : Many pyridazine compounds are known to cause respiratory irritation.[3][6] As this compound is a solid, the primary inhalation risk comes from airborne dust or powder, particularly during weighing and transfer operations.

  • Ingestion Hazards : Related compounds are frequently listed as harmful if swallowed.[3][6] While direct ingestion is unlikely in a lab setting, it can occur through cross-contamination if proper hygiene is not observed.

The core principle guiding our PPE selection is the prevention of these three primary exposure routes: dermal, ocular, and respiratory.

Core PPE and Engineering Controls: Your First and Last Lines of Defense

Personal protective equipment is essential, but it is the final barrier between you and a potential hazard. The primary method of protection should always be robust engineering controls.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The hood contains dust and vapors, providing the most critical layer of respiratory protection.

  • Essential PPE Ensemble This is the minimum required PPE for any procedure involving this compound.

    • Eye and Face Protection : At a minimum, wear tightly fitting chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4] For procedures with a higher risk of splashing (e.g., dissolving the compound, performing a reaction quench), a full-face shield must be worn in addition to safety goggles.[8]

    • Skin Protection :

      • Gloves : Nitrile gloves are the standard for handling most laboratory chemicals. Always inspect gloves for tears or defects before use.[6] For prolonged operations, consider double-gloving. If you are working with the compound dissolved in a solvent, consult a glove compatibility chart to ensure the glove material is resistant to that specific solvent.

      • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a buttoned front is mandatory to protect against incidental contact and small splashes.

    • Respiratory Protection : When handling the solid compound outside of a containment device like a glovebox (e.g., weighing in a fume hood), a NIOSH-approved N95 dust mask or a higher-level respirator should be worn to prevent inhalation of fine particles.[9] If working with solutions that could generate aerosols or vapors, a respirator with appropriate chemical cartridges may be necessary.[6][7]

Operational Protocols: PPE in Practice

Theoretical knowledge must be translated into flawless execution. The following protocols provide step-by-step guidance for critical operations.

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on your lab coat and fasten it completely.

  • Put on your respiratory protection (if required).

  • Put on your safety goggles or face shield.

  • Wash your hands thoroughly.

  • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Remove gloves using a technique that avoids touching the outside of the glove with your bare skin.

  • Remove your lab coat, turning it inside out as you remove it.

  • Wash your hands.

  • Remove your face shield or goggles.

  • Remove your respirator (if worn).

  • Wash your hands again thoroughly with soap and water.[3][10]

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wear your complete essential PPE ensemble, including respiratory protection.

  • Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.

  • Carefully sweep the solid material into a designated hazardous waste container.[3][4] Do NOT use a brush that could generate dust. Use dry cleanup procedures.[10]

  • Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

Disposal: All disposable PPE (gloves, masks) and materials contaminated with this compound must be disposed of in a clearly labeled hazardous waste container according to your institution's and local regulations.[5][7]

PPE Selection Matrix

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionGlovesClothingRespiratory Protection
Container Transport/Storage Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatN95 Respirator (Mandatory)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended if volatile solvent used
Running Reaction/Workup Safety Goggles & Face ShieldNitrile GlovesLab CoatAs needed based on reaction scale/volatility
Minor Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (Mandatory)
Logical Framework for PPE Selection

The following decision-making workflow provides a logical pathway for ensuring the correct level of protection is always used.

PPE_Decision_Flow cluster_0 cluster_1 Task-Specific Hazard Assessment cluster_2 Start Start: Handling This compound BasePPE Core PPE Required: - Chemical Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat Start->BasePPE DustRisk Is solid being handled (e.g., weighing)? BasePPE->DustRisk SplashRisk Is there a significant splash risk? DustRisk->SplashRisk No AddRespirator Add: N95 Respirator DustRisk->AddRespirator  Yes AddFaceShield Add: Full Face Shield SplashRisk->AddFaceShield End Proceed with Task SplashRisk->End No AddRespirator->SplashRisk AddFaceShield->End

PPE selection workflow for handling the target compound.

By integrating this expert-level guidance into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(methylsulfonyl)pyridazine
Reactant of Route 2
3-Chloro-6-(methylsulfonyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.